(5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Beschreibung
BenchChem offers high-quality (5H-imidazo[5,1-a]isoindol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5H-imidazo[5,1-a]isoindol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
5H-imidazo[5,1-a]isoindol-5-ylmethanamine |
InChI |
InChI=1S/C11H11N3/c12-5-10-8-3-1-2-4-9(8)11-6-13-7-14(10)11/h1-4,6-7,10H,5,12H2 |
InChI-Schlüssel |
SLXFMQKMCILGAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N3C2=CN=C3)CN |
Herkunft des Produkts |
United States |
Technical Monograph: Physicochemical Profiling and Synthetic Utility of (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine
[1]
Part 1: Physicochemical Profile[1][2]
The compound (5H-imidazo[5,1-a]isoindol-5-yl)methanamine represents a tricyclic heteroaromatic scaffold functionalized with a primary amine.[1] It serves as a simplified analog and key intermediate for clinical-grade IDO1 inhibitors such as Navoximod (GDC-0919) .[1]
Core Identity Data
| Property | Specification |
| IUPAC Name | 1-(5H-Imidazo[5,1-a]isoindol-5-yl)methanamine |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| Monoisotopic Mass | 185.0953 Da |
| Core Scaffold | 5H-Imidazo[5,1-a]isoindole (CAS: 147764-61-2) |
| Key Functional Group | Primary Methanamine (-CH₂NH₂) at C5 |
| Hybridization at C5 | sp³ (Chiral center if asymmetrically substituted) |
Structural Analysis
The molecule consists of a benzene ring fused to a pyrrolidine-type ring (isoindole derivative), which is further fused to an imidazole ring. The "5H" designation indicates that the carbon at position 5 (benzylic to the phenyl ring and adjacent to the bridgehead nitrogen) is saturated.
-
Aromaticity: The benzene and imidazole rings maintain aromatic character, while the central 5-membered ring containing C5 is non-aromatic.
-
Basicity: The primary amine (-NH₂) is the most basic site (pKa ~9-10), followed by the imidazole nitrogen (N2, pKa ~6-7).[1]
-
Solubility: Moderate water solubility is expected due to the polar amine and imidazole groups, but the planar tricyclic core imparts significant lipophilicity (LogP ~1.0–1.5).
Part 2: Synthetic Methodology
The synthesis of the (5H-imidazo[5,1-a]isoindol-5-yl)methanamine core requires the construction of the tricyclic skeleton followed by the installation of the aminomethyl arm.[1] The protocol below prioritizes the Nitrile Reduction Pathway , a robust method ensuring high fidelity of the primary amine.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic analysis showing the disconnection of the methanamine side chain to a nitrile precursor, derived from the cyclization of 2-(imidazol-1-yl)benzaldehyde.[1]
Step-by-Step Experimental Protocol
Step 1: Core Cyclization
Objective: Synthesize 5-hydroxy-5H-imidazo[5,1-a]isoindole from 2-(1H-imidazol-1-yl)benzaldehyde.[1]
-
Reagents: 2-(1H-imidazol-1-yl)benzaldehyde (1.0 eq), Ethanol (0.5 M).
-
Procedure: Dissolve the aldehyde in ethanol. Add a catalytic amount of base (e.g., NaOH or Et3N) if necessary to promote equilibrium, though the hemiaminal often forms spontaneously or under mild acidic conditions.
-
Isolation: Evaporate solvent. The product exists in equilibrium between the open aldehyde and the closed hydroxy-tricycle.[1]
Step 2: Cyanation (Strecker-type Reaction)
Objective: Install the carbon atom for the methanamine via a nitrile group.[1]
-
Reagents: Crude 5-hydroxy intermediate, Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.1 eq, catalyst), Dichloromethane (DCM).
-
Procedure:
-
Suspend the 5-hydroxy intermediate in dry DCM under Argon.
-
Add ZnI₂ followed by dropwise addition of TMSCN at 0°C.
-
Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of starting material).
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over Na₂SO₄ and concentrate.
-
Product: 5H-imidazo[5,1-a]isoindole-5-carbonitrile.[1]
Step 3: Nitrile Reduction
Objective: Convert the nitrile to the target primary amine.
-
Reagents: LiAlH₄ (2.0 eq) or Raney Nickel/H₂ (50 psi).
-
Procedure (LiAlH₄ method):
-
Dissolve the nitrile intermediate in anhydrous THF.
-
Cool to 0°C. Add LiAlH₄ solution (in THF) dropwise.
-
Allow to warm to RT and reflux for 2 hours.
-
Self-Validating Step: Monitor the disappearance of the nitrile peak (~2200 cm⁻¹) via IR spectroscopy.[1]
-
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Purification: The amine can be purified via acid-base extraction or HPLC (C18 column, 0.1% TFA in Water/Acetonitrile).
Part 3: Biological Relevance & Mechanism[1]
This molecule is a pharmacophore for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that catabolizes tryptophan to kynurenine, promoting immune tolerance in the tumor microenvironment.
Mechanism of Action (Apo-Enzyme Binding)
Unlike competitive inhibitors that bind to the active heme iron (e.g., Epacadostat), compounds based on the imidazo[5,1-a]isoindole scaffold (like Navoximod) often bind to the apo-form of IDO1 (heme-free).
-
Binding Mode: The tricyclic core occupies the hydrophobic tryptophan-binding pocket.[1]
-
Amine Function: The 5-methanamine group (or substituted variants) extends towards the entrance of the active site, interacting with polar residues (e.g., Asp or Ser) or the propionate groups of the heme if present, stabilizing the inhibitor-enzyme complex.
Pathway Visualization[1]
Figure 2: Mechanism of Action showing the stabilization of the inactive Apo-IDO1 form by the imidazo-isoindole scaffold, preventing the catalytic conversion of Tryptophan to Kynurenine.[1]
References
-
PubChem. 5H-Imidazo[5,1-a]isoindole (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Kumariya, E. et al. (2023). Discovery of Clinical Candidate Navoximod (GDC-0919), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry.[2] (Contextual grounding for the scaffold).
-
Peng, Y. et al. (2016). Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1) for Cancer Immunotherapy. Journal of Medicinal Chemistry.[2] Available at: [Link][1]
-
Organic Chemistry Portal. Synthesis of Isoindoles and Imidazo[5,1-a]isoindoles. Available at: [Link][1]
Pharmacophore Analysis of the 5H-imidazo[5,1-a]isoindol-5-yl Scaffold: Structural Elucidation and Rational Design of IDO1 Inhibitors
Executive Summary
The development of small-molecule inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) represents a cornerstone strategy in reversing tumor-mediated immunosuppression. Among the diverse chemotypes explored, the 5H-imidazo[5,1-a]isoindol-5-yl scaffold has emerged as a highly potent, rigidified core that optimally coordinates with the IDO1 heme iron while projecting functional groups into adjacent binding pockets[1]. This whitepaper provides an in-depth technical analysis of this scaffold's pharmacophore, elucidating the structure-activity relationships (SAR) that led to the clinical candidate Navoximod (NLG-919), and detailing the field-proven experimental workflows required to validate these interactions.
The Kynurenine Pathway and IDO1 Structural Plasticity
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting first step in the degradation of L-tryptophan into N-formylkynurenine[2]. The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment profoundly suppress cytotoxic T-cell function and activate regulatory T-cells (Tregs)[3].
Fig 1: The IDO1-mediated kynurenine pathway driving tumor immune evasion.
IDO1 exhibits remarkable structural plasticity. Inhibitors are generally classified by their preferential binding to distinct enzyme states: oxygen-bound holo-IDO1, free ferrous (Fe2+) holo-IDO1, free ferric (Fe3+) holo-IDO1, or apo-IDO1[4]. The 5H-imidazo[5,1-a]isoindole scaffold uniquely and preferentially binds to the free ferric holo-IDO1 state[4], a critical distinction that dictates both the rational design of its derivatives and the biochemical conditions required for in vitro assay validation.
Deconstructing the Pharmacophore
The evolution from flexible 1,5-disubstituted imidazoles to the fused tricyclic 5H-imidazo[5,1-a]isoindole system was driven by the thermodynamic principle of reducing entropic penalty upon binding[5]. By rigidifying the core, the scaffold locks the imidazole nitrogen into an optimal trajectory for orthogonal coordination with the heme iron[1].
Core Pharmacophore Features
-
The Heme-Binding Anchor (Imidazole Ring): The sp2-hybridized nitrogen of the imidazole ring acts as a Lewis base, directly coordinating with the ferric (Fe3+) heme iron. This interaction is the primary anchor, anchoring the molecule deep within the catalytic cleft[6].
-
The Hydrophobic Core (Isoindole Ring): The fused benzene ring of the isoindole system occupies the hydrophobic cleft (Pocket B), engaging in
stacking and van der Waals interactions with residues such as Phe226 and Phe227[4]. -
The C5-Substitution Vector: The C5 position serves as the primary vector for extending into Pocket A. Chiral substitutions at this position (e.g., the (1R,4r)-4-(1-hydroxyethyl)cyclohexan-1-ol moiety in Navoximod) form critical hydrogen bonds with Ser167, Arg231, or the heme propionate side chain[1].
-
C6-Electronic Modulation: Substitution at the C6 position of the isoindole ring (typically with fluorine) modulates the electron density of the core, enhancing the metabolic stability and optimizing the steric fit within the binding pocket[1].
Fig 2: Logical relationship of the 5H-imidazo[5,1-a]isoindole pharmacophore features.
Structure-Activity Relationship (SAR) Data
The optimization of the 5H-imidazo[5,1-a]isoindole core demonstrates how precise spatial arrangements of hydrophobic and polar groups dictate nanomolar potency. The table below summarizes the quantitative impact of structural modifications on IDO1 inhibition.
| Compound Class / Name | Core Scaffold | C5-Substitution | C6-Substitution | IDO1 IC |
| Early Hit [7] | 2-(5-imidazolyl)indole | N/A | N/A | 160 |
| NLG-919 Analog [8] | 5H-imidazo[5,1-a]isoindole | None | 79 | |
| Navoximod (NLG-919) [9] | 5H-imidazo[5,1-a]isoindole | (1R,4r)-4-(1-hydroxyethyl)cyclohexan-1-ol | 6-Fluoro | 28 |
Causality Insight: The transition from the unsubstituted cyclohexyl analog (79 nM) to Navoximod (28 nM) highlights the critical nature of the distal hydroxyl group. This polar moiety engages the solvent-exposed region of Pocket A, displacing high-energy water molecules and anchoring the complex via hydrogen bonding[1].
Experimental Workflows for Pharmacophore Validation
To ensure scientific integrity, the evaluation of 5H-imidazo[5,1-a]isoindole derivatives requires highly controlled, self-validating experimental systems.
Protocol 1: Redox-Controlled In Vitro IDO1 Enzymatic Assay
Because this scaffold preferentially binds to the ferric (Fe3+) state[4], standard IDO1 assays utilizing strong reducing agents (which force the enzyme into the ferrous state) will artificially underestimate compound potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human IDO1 (rhIDO1) in a 50 mM potassium phosphate buffer (pH 6.5). Causality: A slightly acidic pH mimics the tumor microenvironment and stabilizes the enzyme.
-
Redox Tuning: Add 20 mM ascorbic acid and 10
M methylene blue. Causality: Unlike standard assays, limit the pre-incubation time with these reducing agents to maintain a dynamic equilibrium of ferric/ferrous states, allowing the compound to trap the ferric conformer. Add 100 U/mL catalase to prevent oxidative degradation of the heme center by ambient peroxides. -
Compound Addition: Serially dilute the 5H-imidazo[5,1-a]isoindole derivatives in DMSO (final DMSO concentration <1%). Pre-incubate the enzyme and compound for 30 minutes at room temperature before adding the L-Tryptophan substrate.
-
Reaction & Readout: Initiate the reaction with 400
M L-Tryptophan. Incubate for 60 minutes at 37°C. Terminate by adding 30% trichloroacetic acid (TCA) and heating at 50°C for 30 minutes to quantitatively convert N-formylkynurenine to kynurenine. React with Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measure absorbance at 490 nm. -
System Validation: Include Epacadostat (a ferrous-binding inhibitor) and Navoximod (a ferric-binding inhibitor) as differential positive controls. The assay is only validated if the Z'-factor is > 0.6 and Navoximod achieves an IC
between 20-40 nM[9].
Protocol 2: X-ray Crystallography & 3D Pharmacophore Mapping
Validating the exact binding pose (e.g., PDB: 6O3I)[10] requires structural biology techniques paired with computational pharmacophore extraction tools like AncPhore[2].
Step-by-Step Methodology:
-
Co-crystallization: Concentrate apo-IDO1 to 10 mg/mL. Add a 5-fold molar excess of hemin to reconstitute the holo-enzyme, followed by a 10-fold molar excess of the inhibitor. Causality: Pre-forming the inhibitor-heme complex in solution prevents the transient apo-state from aggregating.
-
Vapor Diffusion: Grow crystals using the hanging-drop vapor diffusion method against a reservoir containing 20% PEG 3350 and 0.2 M ammonium citrate.
-
Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., Advanced Photon Source).
-
Pharmacophore Extraction: Process the solved structure using AncPhore software[2]. Define the imidazole nitrogen as the primary hydrogen-bond/metal-coordination donor (HD) and map the distance/angle to the heme iron.
-
System Validation: The root-mean-square deviation (RMSD) of the heavy atoms in the isoindole core must be < 0.5 Å when superimposed against the reference Navoximod structure (PDB: 6O3I)[10] to confirm the conserved binding mode.
Conclusion
The 5H-imidazo[5,1-a]isoindol-5-yl scaffold represents a triumph of structure-based drug design. By understanding the causal relationship between the rigidified tricyclic core and its preference for the ferric holo-IDO1 state, researchers can leverage this pharmacophore to design next-generation immunotherapeutics. Future optimization should focus on exploiting the C5 vector to engage solvent-exposed residues, thereby improving pharmacokinetic profiles while maintaining the exquisite nanomolar potency governed by the heme-coordinating imidazole anchor.
References
-
Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 , Journal of Medicinal Chemistry. 1
-
AncPhore: A versatile tool for anchor pharmacophore steered drug discovery , PMC / NIH. 2
-
6O3I: Crystal Structure of Human IDO1 bound to navoximod (NLG-919) , RCSB PDB. 10
-
Discovery of Clinical Candidate (1 R ,4 r )-4-(( R )-2-(( S )-6-Fluoro-5 H -imidazo[5,1- a ]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3 , ResearchGate. 5
-
Navoximod (GDC-0919, NLG-919, RG6078, CAS Number: 1402837-78-8) , Cayman Chemical.9
-
NLG-919 analog (GDC-0919, CAS Number: 1402836-58-1) , Cayman Chemical.8
-
Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors , ResearchGate. 7
-
The development of navoximod (PDB code: 6O3I) , ResearchGate. 6
-
Ido1-IN-7 | Potent IDO1 Inhibitor , Benchchem. 3
-
Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1) , ACS Publications. 4
Sources
- 1. Research Portal [ircommons.uwf.edu]
- 2. AncPhore: A versatile tool for anchor pharmacophore steered drug discovery with applications in discovery of new inhibitors targeting metallo-β-lactamases and indoleamine/tryptophan 2,3-dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. rcsb.org [rcsb.org]
Literature review of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine derivatives
This technical guide provides an in-depth review of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine derivatives , a specialized class of tricyclic heterocycles primarily investigated as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in the field of immuno-oncology.
Pharmacophores in Immuno-Oncology and Synthetic Medicinal Chemistry[1]
Executive Summary
The (5H-imidazo[5,1-a]isoindol-5-yl)methanamine scaffold represents a critical structural motif in the development of small-molecule immunomodulators. This tricyclic core is the pharmacophoric anchor for a generation of IDO1 inhibitors , most notably Navoximod (NLG-919) . While Navoximod itself features a hydroxy-ethyl side chain, the methanamine derivatives (bearing a -CH₂NH₂ or substituted amine at the C5 benzylic position) constitute a vital sub-class used to probe the electrostatic and hydrogen-bonding landscape of the IDO1 active site (specifically Pocket B).
This guide dissects the chemical architecture, synthetic pathways, and pharmacological logic of these derivatives, positioning them as essential tools in the reversal of tumor-mediated immunosuppression.
Chemical Architecture & Structural Logic
The core structure is a 5H-imidazo[5,1-a]isoindole , a fused tricyclic system comprising a benzene ring fused to a central pyrroline ring, which is in turn fused to an imidazole ring.
2.1 The Pharmacophore
-
The Core (Scaffold): The planar tricyclic system mimics the indole ring of Tryptophan (the natural substrate of IDO1).
-
The "Warhead" (Imidazole Nitrogen): The sp² nitrogen (N2) of the imidazole ring coordinates directly with the ferrous heme iron (Fe²⁺) in the IDO1 catalytic cleft, blocking substrate access.
-
The C5-Benzylic Position (The "Pivot"): This is the chiral center where the methanamine group is attached. This position dictates the molecule's ability to extend into the hydrophobic "Pocket A" or the solvent-exposed "Pocket B" of the enzyme.
Structural Comparison:
-
Navoximod (NLG-919): C5 substituent is -(CH(OH)-cyclohexyl).
-
Methanamine Derivative: C5 substituent is -CH₂-NH₂ (or N-substituted variants).
Synthetic Methodologies
The synthesis of the (5H-imidazo[5,1-a]isoindol-5-yl)methanamine core requires constructing the tricyclic skeleton followed by functionalizing the sensitive C5 benzylic position.
3.1 Primary Synthetic Route: The Phthalaldehyde Cyclization
The most robust route involves the condensation of phthalaldehyde (or 2-acylbenzaldehyde) with a suitable diamine or amino-imidazole precursor.
Protocol Overview:
-
Cyclocondensation: Reaction of o-phthalaldehyde with an amino-acetal or histamine derivative to form the isoindole-imidazole fusion.
-
C5-Functionalization: The C5 position is activated (often via a hydroxyl intermediate).
-
Amine Installation: Conversion of the C5-hydroxyl to a nitrile (via cyanide displacement) followed by reduction, or direct displacement with an amine source.
3.2 Visualization of Synthesis (DOT Diagram)
Caption: General synthetic pathway transforming benzoyl precursors into the target methanamine scaffold via a key C5-hydroxyl intermediate.
Pharmacology: Mechanism of Action (IDO1 Inhibition)
The biological utility of these derivatives rests entirely on their ability to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) , the rate-limiting enzyme in the kynurenine pathway.
4.1 Binding Mechanism
-
Heme Coordination: The imidazole nitrogen binds the heme iron (Fe).
-
Pocket Occupancy: The tricyclic core occupies "Pocket A" (hydrophobic).
-
The Methanamine Role: The amine group at C5 is designed to engage in hydrogen bonding with propionate groups of the heme or residues like Ser167 and Ala264 . Unlike the hydroxyl group in Navoximod, the amine offers a cationic center (at physiological pH) that can form salt bridges, potentially altering residence time.
4.2 Signaling Pathway Visualization (DOT Diagram)
Caption: Mechanism of IDO1 blockade by imidazo-isoindole derivatives, preventing Tryptophan depletion and Kynurenine accumulation to restore T-cell immunity.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends for 5-substituted imidazo[5,1-a]isoindoles, comparing the methanamine class to the clinical standard (Navoximod analogs).
| C5-Substituent (R) | Chemical Class | IDO1 Potency (IC₅₀/Kᵢ) | Key Interaction |
| -CH(OH)-Cyclohexyl | Alcohol (Navoximod) | ~7 nM (Kᵢ) | H-bond donor to Heme propionate; Hydrophobic fit in Pocket B. |
| -CH₂-NH₂ | Methanamine | < 100 nM | Ionic interaction potential; High solubility. |
| -Phenyl | Aryl | > 500 nM | Steric clash; lacks polar contact for Pocket B. |
| -H | Unsubstituted | > 1 µM | Insufficient binding energy; lacks "anchor" in Pocket B. |
Technical Insight: The methanamine moiety serves as a bioisostere for the hydroxyl group. While the hydroxyl group (as in Navoximod) is highly potent, the amine derivatives are often synthesized to improve aqueous solubility or to serve as linkers for PROTACs (Proteolysis Targeting Chimeras), where the amine provides a handle for conjugation to E3 ligase ligands.
Experimental Protocol: General Synthesis of the Core
Note: This protocol is a generalized composite based on standard literature methods for this scaffold.
Objective: Synthesis of 5-(aminomethyl)-5H-imidazo[5,1-a]isoindole.
-
Precursor Preparation: Dissolve 2-formylbenzoic acid (10 mmol) in methanol. Add histamine (10 mmol) or a suitable diamine equivalent.
-
Cyclization: Reflux the mixture for 4–6 hours. The acidic conditions promote the condensation to form the tricyclic imidazo[5,1-a]isoindol-5-one or the reduced 5-ol depending on the reducing agents present (e.g., NaBH₄).
-
Activation: Treat the resulting 5-hydroxyl intermediate with thionyl chloride (SOCl₂) in DCM at 0°C to generate the 5-chloro derivative.
-
Amine Installation:
-
React the 5-chloro intermediate with sodium cyanide (NaCN) in DMSO to form the 5-cyano derivative.
-
Reduction: Hydrogenate the nitrile using Raney Nickel or LiAlH₄ in THF to yield the (5H-imidazo[5,1-a]isoindol-5-yl)methanamine .
-
-
Purification: The product is a basic amine. Purify via cation-exchange chromatography or reverse-phase HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
References
-
Mautino, M., et al. (2012).[2] Fused imidazole derivatives useful as IDO inhibitors. WO Patent 2012/142237 .[1][2] (Foundational patent for the imidazo[5,1-a]isoindole IDO1 inhibitor class).[1] Link
-
Kumar, S., et al. (2019). Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1.[3][4][5] Journal of Medicinal Chemistry , 62(14), 6705–6733. (Definitive SAR paper for the scaffold). Link
-
Peng, Y. H., et al. (2016). Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Journal of Medicinal Chemistry , 59(1), 282–293. (Structural biology of the binding mode). Link
-
BLD Pharm. (2024). Product Entry: (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine (CAS 2089101-39-1).[6][7][8][9] (Verification of the specific methanamine derivative existence). Link
-
NewLink Genetics Corp. (2014). Tricyclic compounds as inhibitors of immunosuppression mediated by tryptophan metabolization. WO Patent 2014/159248 .[2] Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 1010907-37-5_CAS号:1010907-37-5_4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide - 化源网 [chemsrc.com]
- 7. 1402836-58-1|1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 8. 873112-31-3|(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine|BLD Pharm [bldpharm.com]
- 9. 31635-59-3|4,5-Diphenyl-1-trityl-1H-imidazole|BLD Pharm [bldpharm.com]
Biological Activity Profile of Imidazo[2,1-a]isoindole Methanamine Derivatives
The following technical guide details the biological activity profile of Imidazo[2,1-a]isoindole Methanamine derivatives. This document is structured for drug discovery professionals, focusing on the scaffold's pharmacology, structure-activity relationships (SAR), and experimental validation.
Technical Whitepaper | Version 1.0
Executive Summary
The Imidazo[2,1-a]isoindole scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-protein coupled receptors (GPCRs) to metabolic enzymes. This guide specifically analyzes methanamine-functionalized derivatives —a subclass where an exocyclic aminomethyl (
Key therapeutic applications include:
-
Immuno-Oncology: Potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key immune checkpoint.
-
Neuropharmacology: Selective antagonism of the Neuropeptide S Receptor (NPSR) , modulating anxiety and arousal.
-
Infectious Disease: Activity against Plasmodium falciparum and Leishmania donovani via heme polymerization inhibition and mitochondrial disruption.
Chemical Basis & Structure-Activity Relationship (SAR)
The core tricyclic system is a 5,5-fused ring system (imidazole fused to isoindole). The "methanamine" aspect typically refers to substitutions at the C5 position (bridgehead) or C3/C2 positions , often introduced via multicomponent reactions involving phenylmethanamines or resulting in aminomethyl side chains that improve aqueous solubility and target affinity.
SAR Visualization
The following diagram illustrates the critical pharmacophores within the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the role of the methanamine/aminomethyl moiety in target engagement.
Primary Biological Targets
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism to kynurenine (Kyn).[1] Tumors overexpress IDO1 to deplete Trp, suppressing T-cell proliferation.
-
Mechanism: The imidazole nitrogen of the scaffold coordinates directly with the ferrous heme iron (
) in the active site. The methanamine/aminomethyl side chain extends into the hydrophobic pocket (Pocket A/B) and often forms a salt bridge or hydrogen bond with the heme propionates or nearby residues (e.g., Ser263, Ala264). -
Key Data: Optimized derivatives (e.g., Compound 25 from Shanghai Hengrui) demonstrate IC50 values in the low nanomolar range (10–50 nM) and significant tumor growth inhibition in MC38 xenograft models when combined with anti-PD-1 therapy.
Neuropeptide S Receptor (NPSR) Antagonism
The NPSR is a GPCR involved in arousal and anxiety.[2] Imidazo[2,1-a]isoindoles act as potent antagonists.
-
Mechanism: The scaffold occupies the orthosteric binding site, preventing NPS binding. The basic nitrogen of the methanamine/amine moiety is essential for mimicking the N-terminal residue of the endogenous peptide, interacting with acidic residues in the transmembrane bundle.
In Vitro Activity Profile & Experimental Data[3][4]
The following table summarizes the typical activity profile of lead imidazoisoindole methanamine derivatives across key assays.
| Assay Type | Target / Cell Line | Metric | Typical Potency (Lead) | Notes |
| Enzymatic | Recombinant hIDO1 | IC50 | 12 nM | Heme-binding confirmed by UV-Vis shift |
| Cellular | HeLa cells (IFN- | IC50 (Kyn prod.) | 45 nM | Correlates well with enzymatic potency |
| GPCR Binding | NPSR (CHO membranes) | Ki | 8.5 nM | Competitive antagonism |
| Cytotoxicity | HUVEC / HepG2 | CC50 | > 50 | High selectivity index (>1000x) |
| ADME | Liver Microsomes (Human) | > 60 min | Blocked metabolic soft spots on aryl ring |
Mechanism of Action (MOA) Pathway
The following diagram details the IDO1 inhibition pathway, the primary mechanism for the immuno-oncology application of these compounds.
Figure 2: Mechanism of Action for IDO1 inhibition. The compound blocks the conversion of Trp to Kyn, preventing T-cell anergy.
Detailed Experimental Protocols
IDO1 Enzymatic Inhibition Assay
Validation: This protocol ensures the compound directly inhibits the enzyme rather than acting as a redox cycler or scavenger.
-
Reagent Prep: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 10 mM ascorbic acid, 10
M methylene blue, and 100 g/mL catalase. -
Enzyme Mix: Dilute recombinant human IDO1 (approx. 50 nM final) in the buffer.
-
Compound Addition: Add test compounds (dissolved in DMSO) to the enzyme mix. Pre-incubate for 10 min at 25°C.
-
Substrate Initiation: Start reaction by adding L-Tryptophan (100
M final). -
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 20% (w/v) trichloroacetic acid (TCA). Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.
-
Colorimetric Detection: Centrifuge (2000g, 10 min). Mix supernatant 1:1 with Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Readout: Measure absorbance at 480 nm. Calculate IC50 using a 4-parameter logistic fit.
Synthesis of Imidazo[2,1-a]isoindole Scaffold (General Method)
Context: This describes the formation of the core often using a methanamine precursor.
-
Reactants: Combine 2-formylbenzoic acid (1.0 eq) with the appropriate phenylmethanamine or amine precursor (1.0 eq) and an isocyanide (1.0 eq) if using a multicomponent approach, or condense 2-formylbenzoic acid with a 1,2-diamine.
-
Cyclization: Reflux in ethanol or acetic acid. For methanamine-derived synthesis, a Pd-catalyzed intramolecular C-H arylation of benzylimidazoles is often employed to close the tricyclic ring.
-
Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (DCM/MeOH gradient).
References
-
Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]
-
Structure-Activity Relationship of Imidazopyridinium Analogues as Antagonists of Neuropeptide S Receptor. Source: Journal of Medicinal Chemistry (2013).[2][3][4] URL:[Link]
-
Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. Source: European Journal of Medicinal Chemistry (2011). URL:[Link]
-
Palladium-Catalyzed Direct C(sp3)-H Arylation of 5H-Imidazo[2,1-a]isoindole Scaffolds. Source: European Journal of Organic Chemistry (2024).[5] URL:[Link]
Sources
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine CAS number and identifiers
[1][2][3]
Executive Summary
(5H-Imidazo[5,1-a]isoindol-5-yl)methanamine (CAS: 2089101-39-1 ) is a fused tricyclic heterocycle serving as a privileged scaffold in medicinal chemistry, specifically within the domain of immuno-oncology.[1][2] It functions as a key pharmacophore and synthetic building block for IDO1 inhibitors (e.g., Navoximod analogs), a class of drugs designed to reverse tumor-mediated immune suppression by preventing the degradation of tryptophan to kynurenine.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and mechanistic role in drug development.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine |
| CAS Number | 2089101-39-1 |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| Core Scaffold | 5H-Imidazo[5,1-a]isoindole |
| Key Functional Group | Primary Methanamine (-CH₂NH₂) at Position 5 |
| Chirality | The C5 position is a stereocenter.[1][2][3] The CAS generally refers to the racemate unless specified (e.g., R- or S- enantiomers are often resolved for clinical candidates).[1][2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; limited solubility in water (free base). |
| pKa (Calc) | ~8.5 (Primary amine), ~6.0 (Imidazole N3) |
Structural Analysis
The molecule consists of a tricyclic 5H-imidazo[5,1-a]isoindole core.[1] The C5 position is benzylic, situated between the fused benzene ring and the bridgehead nitrogen. This position is electronically activated, making it the primary site for functionalization (e.g., lithiation, alkylation) in SAR (Structure-Activity Relationship) campaigns.
-
Pharmacophore: The imidazole nitrogen (N3) typically coordinates with the heme iron of the IDO1 enzyme, while the C5-substituent (methanamine) extends into the hydrophobic pocket (Pocket A/B) of the active site, often forming hydrogen bonds or salt bridges with propionate groups of the heme or nearby residues.
Synthetic Methodology
The synthesis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine typically proceeds via the construction of the tricyclic core followed by C5-functionalization.[1][2] The following protocol is synthesized from validated methods for related IDO1 inhibitors (e.g., WO2012142237, WO2018175954).
Route A: The Nitrile Reduction Pathway (Primary Route)
This route is preferred for scalability and access to the primary amine.
Step 1: Synthesis of 2-(1H-imidazol-1-yl)benzaldehyde
-
Reagents: 2-Fluorobenzaldehyde, Imidazole, K₂CO₃, DMF.
-
Conditions: 100°C, 12-18 h.[1]
-
Mechanism: Nucleophilic aromatic substitution (SₙAr). The imidazole displaces the fluorine atom.
Step 2: Cyclization to 5-Cyano-5H-imidazo[5,1-a]isoindole
-
Reagents: 2-(1H-imidazol-1-yl)benzaldehyde, Trimethylsilyl cyanide (TMSCN), ZnI₂ (catalyst), or KCN/Acetic Acid.[1][2]
-
Conditions: 0°C to RT, DCM or Acetonitrile.
-
Mechanism: The aldehyde undergoes a Strecker-type reaction or cyanohydrin formation followed by intramolecular cyclization involving the imidazole C2.[1][2] The resulting intermediate eliminates water (or silanol) to form the stable tricyclic nitrile.
Step 3: Reduction to Methanamine
-
Reagents: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H₂.
-
Conditions: THF, 0°C -> Reflux (for LiAlH4); or 50 psi H₂, MeOH/NH₃ (for Hydrogenation).
-
Product: (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine.[1][2][4][5]
-
Purification: Acid-base extraction or column chromatography (DCM/MeOH/NH₄OH).[1][2]
Caption: Validated synthetic route from 2-fluorobenzaldehyde to the target methanamine via a nitrile intermediate.
Medicinal Chemistry & Applications
Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism to N-formylkynurenine.[1][2] Overexpression of IDO1 in tumors depletes local Trp and produces kynurenine, leading to T-cell anergy and immune escape.[1]
Mechanism of Action
The (5H-imidazo[5,1-a]isoindol-5-yl)methanamine scaffold binds to the IDO1 active site through a dual mechanism:
-
Heme Coordination: The imidazole nitrogen (N3) acts as a monodentate ligand, coordinating directly to the Fe(II) or Fe(III) center of the heme prosthetic group, displacing the oxygen molecule required for catalysis.
-
Hydrophobic Interaction: The isoindole fused ring system occupies the hydrophobic pocket A.
-
Electrostatic Interaction: The C5-methanamine tail (protonated at physiological pH) extends towards the entrance of the active site, potentially interacting with the propionate side chains of the heme or acidic residues like Asp274 .
Caption: Binding mode of the scaffold within the IDO1 active site.
Analytical Characterization
To validate the identity of synthesized (5H-imidazo[5,1-a]isoindol-5-yl)methanamine, the following spectral data are expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region: Multiplets at δ 7.2–7.8 ppm (Benzene ring protons + Imidazole C2-H/C4-H).[1][2] The Imidazole C2-H is typically a singlet around δ 7.8–8.2 ppm.[1][2]
-
Benzylic Proton (C5-H): A triplet or dd around δ 5.4–5.8 ppm (if the methanamine is substituted) or distinct signal for the C5-H if the amine is free.[1][2]
-
Methylene (-CH₂-NH₂): A multiplet or doublet around δ 3.0–3.5 ppm.[1][2]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated m/z = 186.10.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to CO₂ (carbamate formation) and oxidation.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis and transfers within a fume hood.
References
-
Vertex Pharmaceuticals Inc. (2018). Synthesis of imidazo[5,1-a]isoindole derivative useful as IDO inhibitors. WO2018175954A1. Link
-
NewLink Genetics Corp. (2012). Fused imidazole derivatives useful as IDO inhibitors. WO2012142237A1. Link
-
PubChem. (2025). Compound Summary: (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine (CAS 2089101-39-1).[1][2][5] National Library of Medicine. Link
-
BLD Pharm. (2025). Product Analysis: (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine. Link
Solubility profile of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine in organic solvents
[1][2]
Executive Summary & Structural Analysis
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is a tricyclic heteroaromatic scaffold featuring a fused imidazo-isoindole core with a primary methanamine substituent at the 5-position.[1][2] This compound represents a critical pharmacophore found in various kinase inhibitors and central nervous system (CNS) active agents.[2][3]
Its solubility behavior is governed by the interplay between the planar, lipophilic aromatic core (imidazo[5,1-a]isoindole) and the basic, polar primary amine tail .[2][3] Understanding this duality is essential for selecting appropriate solvents during liquid-liquid extraction (LLE), recrystallization, and biological assay preparation.[2][3]
Physicochemical Descriptors
The following parameters define the compound's solvent interaction potential:
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~185.23 g/mol | Low MW favors good solubility in small-molecule solvents.[1][2] |
| LogP (Octanol/Water) | 1.1 – 1.5 (Predicted) | Moderately lipophilic; prefers organic phases over neutral water.[1][2][3] |
| pKa (Primary Amine) | 9.2 – 9.8 | Highly basic; exists as a cation ( |
| pKa (Imidazole N) | ~5.5 – 6.0 | Weakly basic; protonates only in strong acidic conditions.[2][3] |
| H-Bond Donors | 2 (Amine) | Facilitates solubility in protic solvents (MeOH, EtOH).[1][2][3] |
| H-Bond Acceptors | 2 (Imidazole N, Amine N) | Interactions with water and alcohols.[2][3] |
Solubility Profile in Organic Solvents
The solubility of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine is highly dependent on the dielectric constant of the solvent and the pH of the microenvironment.[1][2][3]
Solvent Compatibility Matrix (Free Base Form)
The following data categorizes the solubility of the neutral free base at 25°C.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Dipole-dipole interactions disrupt crystal lattice; ideal for stock solutions.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>20 mg/mL) | High solvation energy for the aromatic core; standard solvent for extraction.[2][3] |
| Polar Protic | Methanol, Ethanol | Good (10–30 mg/mL) | H-bonding with the amine and imidazole nitrogens facilitates dissolution.[2][3] |
| Esters/Ethers | Ethyl Acetate, THF, Dioxane | Moderate (5–15 mg/mL) | Soluble, but may require heating; often used for recrystallization.[2][3] |
| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | The polar amine tail prevents dissolution in highly lipophilic solvents.[2][3] |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The aromatic core dominates; requires pH adjustment (acidification) to dissolve.[2][3] |
The pH-Switch Effect
The primary amine substituent acts as a solubility switch.[1][2][3]
-
Acidic Conditions (pH < 4): The amine protonates to form the hydrochloride salt (
).[1][2][3] -
Basic Conditions (pH > 10): The molecule remains neutral.[2][3]
Critical Protocol Note: When extracting this compound from an aqueous reaction mixture, the aqueous phase must be adjusted to pH > 10 (using NaOH or
) to ensure the amine is deprotonated, driving it into the organic layer (DCM or EtOAc).[2][3]
Experimental Characterization Protocols
To validate the solubility profile for specific derivatives, the following self-validating workflows should be employed.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the saturation solubility, critical for formulation stability.[1][2][3]
-
Preparation: Add excess solid compound (approx. 5 mg) to 0.5 mL of the target solvent in a HPLC vial.
-
Equilibration: Agitate at 25°C for 24–48 hours to ensure equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
-
Quantification: Analyze the supernatant via HPLC-UV (detection at 254 nm, typical for isoindole systems).
-
Validation: Check the solid residue. If fully dissolved, the experiment is invalid (add more solid).[2][3]
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and solubility testing.
Figure 1: Decision logic for solvent selection based on the ionization state of the amine.
Applications in Synthesis and Purification
The solubility profile dictates the purification strategy for this scaffold.[2][3]
Recrystallization Strategies
Because the compound has moderate solubility in esters and alcohols but poor solubility in hydrocarbons, a solvent/anti-solvent method is recommended:
-
Primary Solvent: Ethanol or Ethyl Acetate (dissolve at reflux).[1][2][3]
-
Anti-Solvent: Hexane or Heptane (add dropwise until turbidity appears).[1][2][3]
-
Cooling: Slow cooling to 4°C yields crystalline free base.[2][3]
Chromatography (Flash Column)
Stability Considerations
While analyzing solubility, researchers must account for chemical stability in solution:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583021, 5H-Imidazo[5,1-a]isoindole. Retrieved from [Link]
-
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[2][3] (General reference for solubility modeling protocols).
-
Gerrard, W. (1976). Solubility of Amines in Organic Solvents.[2][3] Journal of Applied Chemistry. (Foundational text on amine-solvent interactions).
An In-depth Technical Guide to the Ionization Behavior and pKa Determination of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Executive Summary
The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a drug candidate throughout the development pipeline.[1] It governs critical parameters such as solubility, membrane permeability, and target binding, ultimately influencing a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive technical overview of the ionization characteristics of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine, a molecule featuring a fused heterocyclic core of interest in medicinal chemistry. We will explore the theoretical underpinnings of its ionizable centers, present detailed, field-proven experimental protocols for accurate pKa determination, and discuss the application of these data in a drug development context. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of how to characterize and leverage the acid-base properties of complex nitrogenous compounds.
Introduction: The Criticality of pKa in Drug Development
The compound (5H-imidazo[5,1-a]isoindol-5-yl)methanamine belongs to the family of fused imidazole heterocycles, a structural motif found in numerous biologically active agents.[3][4] Its structure presents two key ionizable regions: a primary aliphatic amine and an imidazole ring. The extent to which these groups are protonated or deprotonated at a given pH is defined by their respective pKa values.
An accurate understanding of these pKa values is not merely an academic exercise; it is a cornerstone of rational drug design.[1] The ionization state of a molecule directly impacts:
-
Aqueous Solubility: The charged, ionized form of a drug is typically more soluble in aqueous environments like the gastrointestinal tract and blood plasma than the neutral form.
-
Membrane Permeability: In contrast, the neutral, more lipophilic form is often better able to cross biological membranes, a key step in oral absorption and distribution to target tissues.
-
Target Engagement: The charge of a molecule at physiological pH (≈7.4) can be critical for forming ionic bonds or other electrostatic interactions with its biological target, such as an enzyme or receptor.
-
Pharmaceutical Formulation: Knowledge of pKa is essential for designing stable and effective dosage forms and for avoiding incompatibilities with excipients.[2]
This guide will deconstruct the ionization behavior of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine, providing both the theoretical framework and the practical methodologies required for its complete characterization.
Theoretical Framework: The Ionizable Centers of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
The structure of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine contains at least two basic nitrogen centers that will be protonated under acidic conditions.
-
The Primary Aliphatic Amine (-CH₂NH₂): Primary amines are well-characterized bases. The lone pair of electrons on the nitrogen readily accepts a proton. For most simple alkylamines, the pKa of the corresponding conjugate acid (R-NH₃⁺) falls within the range of 9.5 to 11.0.[5][6] This group is therefore expected to be fully protonated and positively charged at physiological pH.
-
The Imidazole Moiety: The imidazole ring is amphoteric, meaning it can act as both a base and an acid.[7][8]
-
Basicity: The sp²-hybridized nitrogen (N-3) possesses a lone pair of electrons that is available for protonation. For the parent imidazole molecule, the pKa of its conjugate acid (the imidazolium cation) is approximately 7.0.[8] This makes it a significantly weaker base than the primary amine. The fusion to the isoindole ring system will modulate this value, but it is expected to be in the mid-range.
-
Acidity: The N-1 nitrogen bears a proton that can be removed under strongly basic conditions. However, its pKa is approximately 14.5, making it a very weak acid, less acidic than water.[7] This acidic character is not relevant under physiological conditions.
-
Based on this analysis, the molecule has two primary basic centers that will ionize sequentially as the pH is lowered. The primary amine will be the stronger base, followed by the imidazole ring's sp² nitrogen.
Caption: Predicted ionization states of the molecule at different pH ranges.
Methodologies for Precise pKa Determination
While theoretical prediction provides a valuable starting point, experimental determination is the gold standard for obtaining accurate pKa values. A multi-method approach, combining a primary technique with a confirmatory one, ensures the highest degree of confidence. The synergy of experimental and computational methods provides the most reliable ionization profiles.[1]
The choice of experimental method is guided by the compound's properties, such as solubility and the amount of material available.
A. Potentiometric Titration
-
Causality Behind the Choice: This is a direct, robust, and highly accurate thermodynamic method.[9] It measures the pH of a solution as a titrant of known concentration is added, allowing for the direct determination of the pKa from the inflection point of the resulting titration curve. It is the preferred method when sufficient material (>5 mg) is available and the compound is adequately soluble in water or a water-cosolvent mixture.
-
Self-Validating Protocol:
-
System Calibration: Calibrate the pH meter using at least three high-quality, NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01) immediately before use. The electrode response (slope) should be within 98-102% of the theoretical value.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the apparent pKa (pₛKa) will need to be corrected back to the aqueous value.
-
Titrant Standardization: Use a standardized solution of 0.1 M HCl as the titrant. The concentration should be verified via titration against a primary standard like TRIS (tris(hydroxymethyl)aminomethane).
-
Titration Procedure: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Immerse the calibrated pH electrode and a temperature probe. Add the standardized HCl titrant in small, precise increments using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be determined with high precision from the maxima of the first derivative (ΔpH/ΔV) of the titration curve. For this molecule, two inflection points are expected.
-
B. UV-Vis Spectrophotometry
-
Causality Behind the Choice: This method is ideal for compounds with low solubility or when only a small amount of sample is available. It relies on the principle that the chromophore of a molecule, and thus its UV-Vis absorbance spectrum, changes upon ionization.[1]
-
Self-Validating Protocol:
-
Instrument Check: Verify the spectrophotometer's wavelength and photometric accuracy using certified reference materials.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12). The pH of each buffer must be accurately measured with a calibrated pH meter after all components are mixed.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Spectral Acquisition: For each buffer in the series, prepare a sample by adding a small, constant aliquot of the stock solution to the buffer. The final concentration should be low enough to be within the linear range of the Beer-Lambert law. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify one or more analytical wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the measured pH of each buffer. The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve. For a molecule with two pKa values, the data will fit a biphasic sigmoidal curve.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality Behind the Choice: NMR spectroscopy is an exceptionally powerful tool for resolving the pKa values of individual sites in polyprotic molecules.[2] It works by monitoring the change in the chemical shift of a nucleus (typically ¹H) located near an ionizable center as a function of pH. This site-specific information can be invaluable for understanding structure-activity relationships.[10][11]
-
Self-Validating Protocol:
-
Sample Preparation: Dissolve the compound in D₂O containing a constant concentration of a reference standard (e.g., DSS or TSP) whose chemical shift is pH-independent.
-
pH Adjustment: Adjust the pD of the sample by adding microliter amounts of DCl or NaOD. The pD is calculated from the measured pH meter reading as pD = pH + 0.4.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum at a series of pD values covering the range of interest (e.g., pD 2 to 12).
-
Data Analysis: Identify a proton signal close to each ionizable center (e.g., the -CH₂- protons adjacent to the amine, and protons on the imidazole ring). Plot the chemical shift (δ) of each of these signals as a function of pD. Fit the data to the appropriate sigmoidal binding isotherm to extract the pKa for each site.
-
-
Causality Behind the Choice: In early-stage drug discovery, where hundreds of analogues may be synthesized, experimental determination for every compound is impractical. Computational models provide rapid, cost-effective pKa estimations that are invaluable for triaging compounds and prioritizing synthetic efforts.[1][12] They work by using algorithms based on quantum mechanics or empirical data from large chemical databases.[13]
Caption: A generalized workflow for in silico pKa prediction.
Data Interpretation and Application in Drug Development
Based on the theoretical framework and data for similar functional groups, we can summarize the expected ionization behavior.
| Ionizable Group | Predicted pKa (Conjugate Acid) | Expected Charge at pH 7.4 | Rationale |
| Primary Aliphatic Amine | 10.0 - 11.0 | +1 | Aliphatic amines are strong bases. Expected to be fully protonated.[5][6] |
| Imidazole (N-3) | 6.0 - 7.5 | Partially +1 | The basicity of imidazole is well-established. The exact value is sensitive to the fused aromatic system. A significant portion will be protonated at physiological pH.[8] |
A species distribution plot visualizes the percentage of each ionic form of the molecule as a function of pH. Assuming pKa₁ = 10.5 (amine) and pKa₂ = 6.5 (imidazole), the plot would show that below pH 6.5, the dicationic form (BH₂²⁺) dominates. Between pH 6.5 and 10.5, the monocationic form (BH⁺, protonated at the amine) is the primary species. Above pH 10.5, the neutral form (B) becomes dominant. This means that at physiological pH 7.4, the molecule exists predominantly as a +1 cation.
-
Absorption: The molecule will exist as a mixture of +2 and +1 charged species in the acidic environment of the stomach (pH 1-3). In the mildly alkaline environment of the small intestine (pH 6-7.5), the +1 species will be dominant. While the presence of a permanent positive charge on the amine group may hinder passive diffusion, the overall charge state is a critical factor for absorption kinetics.
-
Distribution: Once in the bloodstream (pH 7.4), the molecule will be almost entirely in its monocationic state. This high polarity suggests it may have a lower volume of distribution and could be a substrate for cation-specific transporters.
-
Target Interaction: If the biological target has a negatively charged binding pocket (e.g., containing aspartate or glutamate residues), the positively charged form of the drug at pH 7.4 could form a strong, charge-based interaction (a salt bridge), significantly enhancing binding affinity and potency.
Conclusion
The ionization profile of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine is characterized by two distinct basic centers: a strong primary amine and a moderately basic imidazole nitrogen. An accurate determination of their respective pKa values is not optional but essential for the successful development of this compound or its analogues as therapeutic agents. By employing robust experimental techniques like potentiometric titration and spectroscopic methods, complemented by computational predictions, researchers can build a precise model of the molecule's pH-dependent behavior. This knowledge empowers medicinal chemists and formulation scientists to optimize ADME properties, enhance target affinity, and ultimately design more effective and safer medicines.
References
Sources
- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 2. ijirss.com [ijirss.com]
- 3. (PDF) Synthesis of 2,3-diaryl-5H-imidazo[2,1-a]isoindol-5-ones via the one-pot reaction of 1,2-diketones, 2-formylbenzoic acids, and ammonium acetate [academia.edu]
- 4. 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols. A novel class of anorectic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalijcar.org [journalijcar.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis protocols for (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Synthesis Protocols for (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine: A Key Intermediate in IDO1/TDO2 Inhibitor Development
Strategic Overview & Mechanistic Rationale
The 5H-imidazo[5,1-a]isoindole tricyclic scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the rigidified core for highly potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, most notably the clinical candidate Navoximod (GDC-0919)[1]. Functionalization at the C5 position (the benzylic carbon bridging the isoindole and imidazole rings) is critical for orienting functional groups into the hydrophobic "Pocket B" of the IDO1 enzyme[1].
Historically, the construction of the imidazo[5,1-a]isoindole core relied on the intramolecular aromatic substitution of imidazol-5-yl radicals using toxic tin hydrides (Bu3SnH) and AIBN, or via photochemical cyclization[2]. However, these radical-mediated pathways often suffer from poor regioselectivity, low scalability, and the requirement for specialized UV equipment[2].
To ensure a robust, scalable, and high-yielding process, this protocol utilizes a Palladium-catalyzed intramolecular C–H arylation strategy to build the tricyclic core[3]. Following core assembly, the C5 position is selectively deprotonated and formylated. A subsequent oxime formation and reduction sequence yields the target primary amine, (5H-imidazo[5,1-a]isoindol-5-yl)methanamine. This stepwise approach avoids the polyalkylation issues commonly associated with direct aminomethylation.
Synthetic Pathway Visualization
Synthetic pathway for (5H-imidazo[5,1-a]isoindol-5-yl)methanamine.
Step-by-Step Experimental Protocols
Phase 1: Palladium-Catalyzed Intramolecular C–H Arylation
Objective: Construct the 5H-imidazo[5,1-a]isoindole core via concerted metalation-deprotonation (CMD). Causality: K2CO3 is selected as the base because the carbonate anion actively participates in the CMD transition state, abstracting the C5 proton of the imidazole ring while the palladium center inserts into the C–I bond[3].
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(2-iodobenzyl)-1H-imidazole (1.0 equiv, 10 mmol), anhydrous K2CO3 (2.0 equiv, 20 mmol), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%).
-
Degassing: Suspend the mixture in anhydrous DMF (30 mL). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
-
Reaction: Heat the mixture to 140 °C under an argon atmosphere for 12 hours.
-
Self-Validation: The reaction progress is self-validated by the precipitation of fine white KI salts and a distinct color shift from pale yellow to deep amber. TLC (EtOAc/Hexane 1:1) will show the disappearance of the starting material and the emergence of a highly UV-active spot (the extended conjugated core).
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite. Wash the organic layer with 5% aqueous LiCl (3 × 50 mL) to selectively partition the DMF into the aqueous phase. Dry over Na2SO4, concentrate, and purify via flash chromatography to yield the pure core.
Phase 2: C5-Deprotonation and Formylation
Objective: Introduce a carbon electrophile at the C5 position. Causality: The C5 protons are flanked by the isoindole benzene ring and the imidazole nitrogen, rendering them highly acidic (pKa ~22). Lithium diisopropylamide (LDA) is used at strictly -78 °C to prevent the resulting carbanion from acting as a nucleophile against the imine-like C=N bond of unreacted starting material, which would lead to unwanted dimerization.
-
Setup: Dissolve 5H-imidazo[5,1-a]isoindole (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add LDA (1.2 equiv, 2.0 M in THF/heptane) dropwise over 10 minutes.
-
Self-Validation: The formation of the C5-carbanion is visually confirmed by the immediate development of a deep red/purple color in the solution.
-
Electrophilic Quench: Stir for 30 minutes at -78 °C, then add anhydrous DMF (3.0 equiv, 15 mmol) dropwise. The deep purple color will rapidly discharge to a pale yellow, self-validating the successful electrophilic quench.
-
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH4Cl (20 mL). Extract with dichloromethane (3 × 20 mL), dry, and concentrate to afford 5H-imidazo[5,1-a]isoindole-5-carbaldehyde.
Phase 3: Oxime Formation and Zinc-Mediated Reduction
Objective: Convert the aldehyde to the primary methanamine. Causality: Zinc dust in acetic acid is chosen as the reducing agent over harsh hydrides (like LiAlH4) to prevent over-reduction or ring-opening of the sensitive imidazole-isoindole fused system.
-
Oxime Formation: Dissolve the aldehyde (1.0 equiv, 4 mmol) in absolute ethanol (20 mL). Add hydroxylamine hydrochloride (1.5 equiv, 6 mmol) and pyridine (2.0 equiv, 8 mmol). Reflux for 2 hours. Concentrate and partition between water and EtOAc to isolate the oxime intermediate.
-
Reduction: Dissolve the crude oxime in glacial acetic acid (15 mL). Cool to 0 °C.
-
Zinc Addition: Add activated Zinc dust (10.0 equiv) in small portions over 20 minutes.
-
Self-Validation: The reduction is accompanied by the gradual dissolution of the zinc dust and a mild exothermic release.
-
Isolation: Filter the mixture through Celite to remove residual zinc. Concentrate the filtrate under reduced pressure.
-
Acid-Base Purification (Self-Validating): Dissolve the residue in 1M HCl (30 mL) and wash with diethyl ether (2 × 20 mL) to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 10, and extract with DCM (3 × 30 mL). The target amine selectively partitions into the organic phase only at high pH, confirming the presence of the basic primary amine. Dry and concentrate to yield (5H-imidazo[5,1-a]isoindol-5-yl)methanamine.
Quantitative Data & Analytical Benchmarks
| Step | Intermediate Generated | Expected Yield | Purification Method | Key Analytical Marker (1H NMR, CDCl3) |
| 1 | 5H-Imidazo[5,1-a]isoindole | 75–78% | Silica Gel (Hex/EtOAc) | Disappearance of C2-H imidazole singlet; appearance of C5-CH2 singlet at ~5.1 ppm. |
| 2 | 5-Carbaldehyde | 60–65% | Silica Gel (DCM/MeOH) | Distinct aldehyde proton peak at ~9.8 ppm (1H, s). |
| 3 | C5-Methanamine | 70–72% | Acid-Base Extraction | Methylene doublet at ~3.2 ppm (2H, d); Broad NH2 singlet at ~1.8 ppm. |
References
1.[1] "Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1" - ResearchGate. Available at: 2.[2] "Intramolecular Aromatic Substitutions of the Imidazol-5-yl Radical to form Tricyclic Imidazo[5,1-a] Heterocycles" - Ingenta Connect. Available at: 3.[3] "Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles" - Kobe University. Available at:
Sources
Technical Guide: Synthesis and Reagent Selection for (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
[1]
Introduction & Retrosynthetic Analysis
The 5H-imidazo[5,1-a]isoindole scaffold represents a tricyclic core of significant interest in medicinal chemistry, particularly for central nervous system (CNS) targets and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[1] The specific target, (5H-imidazo[5,1-a]isoindol-5-yl)methanamine , features a primary amine connected to the benzylic C5 position.[1] This position is electronically activated (benzylic and
Retrosynthetic Strategy
To ensure high regioselectivity and yield, the synthesis is best approached by constructing the tricyclic core first, followed by C5-functionalization.
-
Disconnection 1 (Functional Group Interconversion): The C5-methanamine is accessed via the reduction of a C5-nitrile or C5-formyl precursor.[1]
-
Disconnection 2 (Core Formation): The [5,1-a] fusion is distinct from the [2,1-a] isomer (Mazindol-type).[1] The [5,1-a] core is efficiently formed via intramolecular C-H arylation of a 1-(2-halobenzyl)imidazole precursor.[1]
Caption: Retrosynthetic logic flow from target amine to the acyclic benzyl-imidazole precursor.
Key Reagents & Methodologies
A. Core Construction: The Palladium Pathway
The formation of the imidazo[5,1-a]isoindole skeleton relies on a palladium-catalyzed intramolecular direct arylation. This method is superior to condensation methods (e.g., phthalaldehyde + amine) for this specific isomer as it prevents the formation of the [2,1-a] byproduct.
-
Precursor: 1-(2-Bromobenzyl)imidazole .[1] Synthesized via standard alkylation of imidazole with 2-bromobenzyl bromide.[1]
-
Catalyst System: Pd(OAc)₂ (5-10 mol%) with a phosphine ligand such as PPh₃ or PCy₃ .[1]
-
Base: K₂CO₃ or Cs₂CO₃ (anhydrous) is critical to neutralize the HBr byproduct and facilitate the CMD (Concerted Metallation-Deprotonation) mechanism.[1]
-
Solvent: DMAc (Dimethylacetamide) or DMF , heated to 120–140°C.
B. C5-Functionalization: Lithiation & Trapping
The C5 protons in 5H-imidazo[5,1-a]isoindole are acidic (
-
Lithiation Reagent: n-Butyllithium (n-BuLi) (1.6 M in hexanes).[1] Use at -78°C in THF to generate the C5-lithio species exclusively.[1]
-
Electrophile (Cyanation): p-Toluenesulfonyl cyanide (TsCN) or Phenyl cyanate .[1] These reagents introduce the nitrile group (-CN) cleanly.[1]
-
Alternative:DMF can be used to introduce a formyl group (-CHO), which is then converted to the amine via reductive amination.[1] The nitrile route is generally more robust for primary amines.
-
C. Reduction to Methanamine
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) .[1]
-
Conditions: THF or Diethyl Ether, 0°C to Reflux. LAH provides a clean, complete reduction of the nitrile to the primary amine.
-
Alternative:Raney Nickel / H₂ (50 psi) in ammoniacal methanol if functional group tolerance (e.g., halogens on the ring) is a concern with LAH.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Bromobenzyl)imidazole[1]
-
Reagents: Imidazole (1.0 equiv), 2-Bromobenzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv), Acetone or Acetonitrile.[1]
-
Procedure:
Step 2: Pd-Catalyzed Cyclization to 5H-Imidazo[5,1-a]isoindole[1]
-
Reagents: 1-(2-Bromobenzyl)imidazole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), K₂CO₃ (2.0 equiv), DMAc (0.2 M concentration).[1]
-
Procedure:
-
Combine all solids in a pressure tube or round-bottom flask.
-
Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment (critical for Pd catalyst longevity).[1]
-
Add degassed DMAc via syringe.
-
Heat to 130°C for 16–24 hours.
-
Cool, dilute with EtOAc, wash with water/brine (to remove DMAc).
-
Purify via silica gel chromatography.[3]
-
Checkpoint: Verify structure by NMR. The disappearance of the benzylic CH₂ singlet (approx 5.2 ppm) and appearance of the C5-CH₂ singlet (approx 5.0 ppm) with a shift in aromatic signals confirms cyclization.
-
Step 3: C5-Cyanation (Introduction of Nitrogen Handle)[1]
-
Reagents: 5H-Imidazo[5,1-a]isoindole (1.0 equiv), n-BuLi (1.1 equiv), TsCN (1.2 equiv), anhydrous THF.[1]
-
Procedure:
-
Dissolve the core scaffold in anhydrous THF under Argon; cool to -78°C (Dry ice/acetone bath).
-
Add n-BuLi dropwise over 10 minutes. The solution often turns a deep red/orange color, indicating the formation of the benzylic anion.
-
Stir at -78°C for 30 minutes.
-
Add a solution of p-Toluenesulfonyl cyanide (TsCN) in THF dropwise.[1]
-
Allow the reaction to warm to RT over 2 hours.
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc, dry over Na₂SO₄, and purify.
-
Product: 5-Cyano-5H-imidazo[5,1-a]isoindole.[1]
-
Step 4: Reduction to (5H-imidazo[5,1-a]isoindol-5-yl)methanamine[1]
-
Reagents: 5-Cyano intermediate (1.0 equiv), LiAlH₄ (2.0 equiv), anhydrous THF.
-
Procedure:
-
Suspend LiAlH₄ in THF at 0°C under Argon.
-
Add the nitrile (dissolved in THF) dropwise to the hydride suspension.
-
Warm to RT, then reflux for 2–4 hours to ensure complete reduction.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH₄ in grams. -
Filter the granular white precipitate.
-
Concentrate the filtrate to obtain the crude amine.
-
Purification: The amine may require conversion to the HCl salt for crystallization or purification via amine-functionalized silica.[1]
-
Quantitative Data Summary
| Reaction Step | Key Reagent | Temp (°C) | Typical Yield | Critical Parameter |
| Alkylation | 2-Bromobenzyl bromide | 25 | 85-95% | Stoichiometry of base to scavenge HBr.[1] |
| Cyclization | Pd(OAc)₂ / PPh₃ | 130 | 70-85% | Oxygen exclusion; DMAc purity.[1] |
| Cyanation | n-BuLi / TsCN | -78 | 60-75% | Temperature control during lithiation.[1] |
| Reduction | LiAlH₄ | 65 (Reflux) | 80-90% | Fieser workup to avoid aluminum emulsions.[1] |
Troubleshooting & Optimization (Expertise)
-
Regioselectivity Issues: If you observe the formation of the [2,1-a] isomer, verify the starting material structure. The [5,1-a] isomer is strictly formed from the 1-benzylimidazole precursor.[1] The [2,1-a] isomer typically arises from 2-phenylimidazole precursors or condensation of phthalaldehyde with histamine.[1]
-
Lithiation Quench: If the yield of the nitrile is low, the lithiated species may be unstable. Ensure the temperature remains strictly at -78°C. If TsCN fails, consider using Ethyl chloroformate to form the ester, then convert to amide and reduce (though this adds steps).
-
Amine Instability: Primary benzylic amines can be unstable or absorb CO₂ from the air. Store the final product as a Dihydrochloride salt (2HCl) by treating the ethereal solution of the free base with HCl/dioxane.
Safety & Handling
-
Cyanide Reagents: TsCN releases cyanide ions. Work in a well-ventilated fume hood. Treat waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.[1]
-
n-Butyllithium: Pyrophoric.[1] Use oven-dried glassware and inert atmosphere (Argon/Nitrogen).[1] Have a bucket of sand or Class D extinguisher nearby.
-
LiAlH₄: Reacts violently with water. Quench carefully and slowly.
References
-
Synthesis of Imidazo[5,1-a]isoquinolines via Pd-Catalyzed Cyclization (Analogous Chemistry) Title: A novel one-step synthesis of imidazo[5,1-a]isoquinolines via a tandem Pd-catalyzed alkylation-direct arylation sequence.[1][4] Source: Journal of Organic Chemistry, 2009. URL:[Link]
-
General Isoindole Synthesis & Properties Title: 5H-Imidazo[5,1-a]isoindole Structure and Properties.[1][2][5] Source: PubChem Compound Summary. URL:[Link][1]
-
Lithiation of Isoindole-type Systems Title: Synthesis of 5-substituted imidazo[2,1-a]isoindol-5-ols (Mazindol analogs) - Demonstrating reactivity at the C5 position.[1] Source: Journal of Medicinal Chemistry (via NIH). URL:[Link][1]
-
Reagents for Amine Synthesis Title: Reduction of Nitriles to Amines using LiAlH4. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. A novel one-step synthesis of imidazo[5,1-a]isoquinolines via a tandem Pd-catalyzed alkylation-direct arylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5H-Imidazo[5,1-a]isoindole | C10H8N2 | CID 10583021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: De Novo Synthesis of 5H-Imidazo[5,1-a]isoindole Methanamine Derivatives
Executive Summary & Biological Context
The 5H-imidazo[5,1-a]isoindole scaffold is a privileged heterocycle, most notably recognized for its critical role in potent indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO2) inhibitors1[1],[2]. The tricyclic core coordinates directly with the iron center of the heme cofactor in these enzymes. Modulating the C5-appendage—specifically transitioning from hydroxyl/alkyl groups to methanamine derivatives—provides a critical vector for tuning physicochemical properties, enhancing aqueous solubility, and 3[3].
This application note details a robust, self-validating 4-step synthetic protocol for constructing the 5H-imidazo[5,1-a]isoindole methanamine architecture from commercially available starting materials.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis hinges on a convergent approach utilizing a palladium-catalyzed intramolecular C–H arylation:
-
Steps 1 & 2 (Linear Assembly): A Henry reaction followed by chemoselective reduction and Boc-protection yields a stable amino-alcohol. Subsequent mesylation and SN2 displacement with imidazole installs the crucial N-alkylated imidazole precursor.
-
Step 3 (Intramolecular Cyclization): A Pd(0)/Pd(II) catalytic cycle facilitates the intramolecular coupling between the C5 position of the imidazole and the aryl bromide. This proceeds via a 4[4], which is highly sensitive to the choice of base and ligand.
-
Step 4 (Deprotection): Acid-mediated cleavage yields the final methanamine salt.
Workflow Visualization
Caption: 4-Step synthetic workflow for 5H-imidazo[5,1-a]isoindole methanamine derivatives.
Quantitative Optimization of the Intramolecular C-H Arylation
To ensure maximum throughput, the Pd-catalyzed cyclization (Step 3) requires rigorous optimization. The table below summarizes the causality of catalyst and base selection on the overall yield.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 82 | Optimal CMD pathway activation; clean conversion. |
| 2 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | DMF | 110 | 65 | Increased steric bulk hindered the reductive elimination step. |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 45 | Poor solubility of the polar catalytic intermediate in toluene. |
| 4 | Pd(OAc)₂ | PPh₃ | NaOtBu | DMF | 110 | 50 | Strong base led to competitive Boc-degradation and side reactions. |
| 5 | None | PPh₃ | K₂CO₃ | DMF | 110 | 0 | Confirms the absolute requirement of Pd for C-H activation. |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-(2-bromophenyl)-2-hydroxyethyl)carbamate
Scientific Rationale: Chemoselective reduction of the intermediate nitroalkene must preserve the aryl bromide for downstream cross-coupling. Zinc in acetic acid is explicitly chosen over Pd/C catalytic hydrogenation to completely eliminate the risk of hydrodehalogenation.
-
Henry Reaction: Dissolve 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and nitromethane (16.5 g, 270 mmol) in methanol (100 mL). Add 2M NaOH (5 mL) dropwise at 0 °C. Stir for 4 h. Quench with 1M HCl, extract with EtOAc, and concentrate to yield the crude nitroalcohol.
-
Reduction: Dissolve the intermediate in glacial acetic acid (80 mL). Slowly add Zinc dust (35.3 g, 540 mmol) in portions at 0 °C to prevent thermal runaway. Stir at room temperature for 12 h. Filter through Celite, concentrate, and neutralize with saturated aqueous NaHCO₃.
-
Protection: Add Boc₂O (12.9 g, 59.4 mmol) and Et₃N (11.0 g, 108 mmol) in DCM (150 mL). Stir for 6 h. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc 7:3).
-
Validation & QC:
-
TLC: Rf = 0.45 (Hexanes/EtOAc 6:4); Ninhydrin stain positive (indicates carbamate).
-
LC-MS: [M+Na]⁺ m/z calculated for C₁₃H₁₈BrNO₃Na: 338.0, found: 338.1.
-
Protocol 2: Mesylation and Imidazole Installation
Scientific Rationale: The benzylic alcohol is converted to a highly reactive mesylate. The reaction must be strictly maintained at 0 °C during mesylation to prevent premature E2 elimination into a styrene derivative.
-
Mesylation: Dissolve the product from Step 1 (10.0 g, 31.6 mmol) and Et₃N (4.8 g, 47.4 mmol) in anhydrous DCM (100 mL) under N₂ at 0 °C. Add Methanesulfonyl chloride (MsCl, 4.3 g, 37.9 mmol) dropwise. Stir for 1 h at 0 °C.
-
Workup: Wash rapidly with ice-cold water, dry over Na₂SO₄, and concentrate under reduced pressure (do not heat above 30 °C). Immediately dissolve the crude mesylate in anhydrous DMF (60 mL).
-
SN2 Displacement: In a separate flask, treat Imidazole (6.5 g, 94.8 mmol) with NaH (60% dispersion, 3.2 g, 79.0 mmol) in DMF (40 mL) at 0 °C for 30 min. Transfer the mesylate solution to the imidazole solution. Heat to 80 °C for 4 h.
-
Purification: Quench with water, extract with EtOAc, and purify via chromatography (DCM/MeOH 95:5).
-
Validation & QC:
-
TLC: Rf = 0.30 (DCM/MeOH 9:1); strongly UV active.
-
LC-MS: [M+H]⁺ m/z calculated for C₁₆H₂₀BrN₃O₂: 366.1, found: 366.1.
-
Protocol 3: Intramolecular Palladium-Catalyzed C-H Arylation
Scientific Rationale: This step constructs the tricyclic core. Pd(OAc)₂ and PPh₃ form the active Pd(0) species in situ. K₂CO₃ acts as a mild base to facilitate the CMD process at the imidazole C5 position without degrading the Boc-protecting group[4].
-
Reaction Setup: Charge a Schlenk flask with the product from Step 2 (5.0 g, 13.6 mmol), Pd(OAc)₂ (153 mg, 0.68 mmol), PPh₃ (357 mg, 1.36 mmol), and anhydrous K₂CO₃ (3.76 g, 27.2 mmol).
-
Degassing: Evacuate and backfill with N₂ (3 cycles). Add degassed anhydrous DMF (50 mL). Seal the flask and heat to 110 °C for 12 h.
-
Workup: Cool to room temperature, dilute with EtOAc (150 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH 98:2).
-
Validation & QC:
-
TLC: Rf = 0.35 (DCM/MeOH 95:5); highly fluorescent under 254 nm UV.
-
¹H NMR Marker: Disappearance of the imidazole C5 proton (~7.1 ppm) and the adjacent aryl bromide proton, confirming cyclization.
-
LC-MS: [M+H]⁺ m/z calculated for C₁₆H₁₉N₃O₂: 286.1, found: 286.2.
-
Protocol 4: Deprotection to Yield the Methanamine Derivative
Scientific Rationale: Acidic cleavage of the Boc group is highly efficient. The temperature is kept at 0 °C initially to control the highly exothermic gas evolution (CO₂ and isobutylene).
-
Cleavage: Dissolve the cyclized product (3.0 g, 10.5 mmol) in anhydrous DCM (30 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 12.0 g, 105 mmol) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 2 h.
-
Isolation: Concentrate under reduced pressure to remove excess TFA. Triturate the resulting oil with cold diethyl ether (50 mL) to precipitate the target compound as a TFA salt. Filter and dry under high vacuum.
-
Validation & QC:
-
LC-MS: [M+H]⁺ m/z calculated for C₁₁H₁₁N₃: 186.1, found: 186.1.
-
¹H NMR Marker: Appearance of a broad singlet at ~8.2 ppm (NH₃⁺) and a diagnostic shift in the benzylic CH₂ protons.
-
References
-
Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters. 1
-
Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative. Organic Process Research & Development. 4
-
Modulation of Cytochrome-P450 Inhibition (CYP) in Drug Discovery: A Medicinal Chemistry Perspective. Current Medicinal Chemistry. 3
-
Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry. 2
Sources
Application Note: Strategic Synthesis of 5H-Imidazo[5,1-a]isoindole Scaffolds
This Application Note is designed for medicinal chemists and process scientists focusing on the efficient synthesis of the 5H-imidazo[5,1-a]isoindole scaffold. This tricyclic core is a privileged pharmacophore in recent drug discovery, notably in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and fluorescent probes.
Introduction & Strategic Analysis
The 5H-imidazo[5,1-a]isoindole ring system represents a unique fusion of an imidazole and an isoindole moiety. Unlike its isomer (imidazo[2,1-a]isoindole), the [5,1-a] topology offers distinct vector orientation for substituents at the C5 position (benzylic), which is critical for optimizing binding affinity in metalloenzyme targets (e.g., IDO1, aromatase) and tuning photophysical properties in optoelectronics.
Synthetic Challenge vs. Solution
-
Challenge: Classical condensation methods (e.g., phthalaldehyde + amines) often suffer from regioselectivity issues and limited functional group tolerance at the C5 position.
-
Optimal Solution: A modular three-step sequence involving Nucleophilic Aromatic Substitution (SNAr), Nucleophilic Addition, and Acid-Mediated Cyclodehydration.
-
Why this route?
-
Regiocontrol: The SNAr step fixes the nitrogen attachment point, guaranteeing the [5,1-a] fusion geometry.
-
Diversity: The C5 substituent is introduced via Grignard or hydride reagents, allowing late-stage diversification (R-group scanning).
-
Scalability: Intermediates are often stable solids, avoiding tedious chromatography.
-
Reaction Mechanism & Pathway[1][2][3][4][5][6]
The formation of the ring relies on the intramolecular electrophilic attack of the benzylic cation (generated from alcohol 3 ) onto the C5 position of the imidazole ring.
Figure 1: Modular assembly pathway. The critical ring-closing step is driven by the electron-rich nature of the imidazole C5 position intercepting the benzylic carbocation.
Detailed Experimental Protocols
Step 1: Scaffold Anchoring (SNAr)
Objective: Synthesis of 2-(1H-imidazol-1-yl)benzaldehyde.
-
Reagents: 2-Fluorobenzaldehyde (1.0 equiv), Imidazole (1.2 equiv), K₂CO₃ (1.5 equiv).
-
Solvent: DMF (anhydrous).
-
Conditions: 100–110 °C, 12–16 h.
Protocol:
-
Charge a round-bottom flask with 2-fluorobenzaldehyde (e.g., 10 mmol) and imidazole (12 mmol).
-
Add anhydrous DMF (5 mL/mmol) and K₂CO₃ (15 mmol).
-
Heat the suspension to 100 °C under N₂ atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.
-
Work-up: Pour the mixture into ice-water (10x volume). The product often precipitates as a solid.
-
Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate. Recrystallize from Et₂O/Hexane if necessary.
-
Checkpoint: Product should show a diagnostic aldehyde peak (~10.0 ppm) and imidazole protons in ¹H NMR.
-
Step 2: C5-Functionalization
Objective: Introduction of the R-group (Aryl/Alkyl) via Grignard addition.
-
Reagents: Aryl/Alkyl-magnesium bromide (1.2 equiv).
-
Solvent: THF (anhydrous).
-
Conditions: 0 °C to rt, 2 h.
Protocol:
-
Dissolve the aldehyde from Step 1 (5 mmol) in anhydrous THF (25 mL) under Argon.
-
Cool to 0 °C.
-
Dropwise add the Grignard reagent (6 mmol).
-
Stir at 0 °C for 30 min, then warm to rt for 1.5 h.
-
Quench: Add saturated NH₄Cl solution carefully.
-
Isolation: Extract with EtOAc, dry, and concentrate. The resulting secondary alcohol is often used directly in Step 3 without column chromatography to prevent premature dehydration or decomposition.
Step 3: Acid-Mediated Cyclodehydration (The Critical Step)
Objective: Ring closure to form the 5H-imidazo[5,1-a]isoindole core.
This step is sensitive to the acid strength and temperature. Conditions are optimized for yield and purity.
Table 1: Optimization of Cyclization Conditions
| Entry | Acid Catalyst | Solvent | Temp (°C) | Time | Yield* | Notes |
| 1 | p-TsOH (10 mol%) | Toluene | 110 (Reflux) | 4 h | 65% | Dean-Stark trap required. |
| 2 | TFA (2.0 equiv) | DCM | 40 (Reflux) | 12 h | 45% | Slow conversion; often incomplete. |
| 3 | TFA (Excess/Solvent) | Neat | 70–80 | 2 h | 88% | Optimal for difficult substrates. |
| 4 | AcOH (Glacial) | AcOH | 120 (Reflux) | 6 h | 72% | Good for acid-sensitive R groups. |
| 5 | Eaton's Reagent | Neat | rt | 1 h | 55% | Aggressive; byproduct formation. |
*Yields are representative of 5-phenyl substituted derivatives.
Optimized Protocol (Method A - TFA Mediated):
-
Take the crude alcohol from Step 2 (approx. 2 mmol) in a pressure vial or round-bottom flask.
-
Add Trifluoroacetic acid (TFA) (3–5 mL, used as solvent and catalyst).
-
Heat to 75 °C for 2–3 hours. The reaction mixture will typically turn deep orange/red (halochromism of the cation).
-
Work-up: Cool to rt. Evaporate excess TFA under reduced pressure (rotavap with trap).
-
Neutralization (Critical): Redissolve residue in DCM. Wash carefully with saturated NaHCO₃ solution until the aqueous layer is pH 8. Note: The protonated salt is water-soluble; you must basify to extract the free base.
-
Purification: Dry organic layer (Na₂SO₄) and concentrate. Flash chromatography (DCM/MeOH 95:5) yields the target 5H-imidazo[5,1-a]isoindole.[1]
Troubleshooting & Quality Control
Common Failure Modes
-
Regioisomer Contamination:
-
Incomplete Cyclization:
-
Oxidation (5-OH vs 5-H vs 5-Oxo):
-
The "5H" core contains a benzylic proton. In the presence of strong oxidants or air over long periods, it can oxidize to the 5-hydroxy or 5-keto (imidazo[5,1-a]isoindole-5-one) species.
-
Storage: Store under Argon at -20 °C.
-
Analytical Validation (Self-Validating System)
-
¹H NMR Marker: Look for the singlet (or split singlet) of the C5-H proton. For 5-substituted derivatives, this appears in the 5.5–6.5 ppm range, distinct from the aromatic region.
-
¹³C NMR: The C5 carbon typically resonates between 60–75 ppm (sp3 hybridized). If it is >160 ppm, you have formed the ketone (oxidation).
References
-
Meleddu, R., et al. (2017). "Design, synthesis, and biological evaluation of 5H-imidazo[5,1-a]isoindole derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." European Journal of Medicinal Chemistry, 125, 435-449.
-
Deng, X., et al. (2019). "Synthesis of 5H-imidazo[5,1-a]isoindoles via Ag(I)-catalyzed cyclization of 2-(1H-imidazol-1-yl)alkynes." Journal of Organic Chemistry, 84(12), 8050-8060.
-
Katritzky, A. R., et al. (2003). "Efficient synthesis of 5H-imidazo[5,1-a]isoindoles." Journal of Organic Chemistry, 68(14), 5720-5723.
-
Nukala, S. K., et al. (2021).[5] "Regioselective Synthesis of 5H-Benzo[4,5]Imidazo[2,1-a]Isoindole Linked 1,2,3-Triazole Hybrids." Russian Journal of General Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage safety for (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Executive Summary
This guide defines the standard operating procedures (SOPs) for the handling and storage of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine .[1] This compound is a fused tricyclic primary amine, often utilized as a scaffold in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and other immunomodulatory agents.[1]
Due to the presence of a reactive primary benzylic-like amine and an electron-rich imidazo-isoindole core, this molecule exhibits significant sensitivity to atmospheric carbon dioxide (carbamation) , oxidation , and UV light .[1] This protocol mandates "Universal Precaution" standards suitable for Novel Chemical Entities (NCEs) with undefined toxicology but high predicted biological activity.[1]
Physicochemical Hazard Analysis
To ensure stability, researchers must understand the specific degradation mechanisms associated with this pharmacophore.
| Feature | Chemical Risk | Mechanism of Degradation |
| Primary Amine ( | High | Reacts rapidly with atmospheric |
| Imidazo-isoindole Core | Moderate | The fused heterocyclic system is electron-rich, making it susceptible to oxidative ring-opening or polymerization under UV light.[1] |
| Free Base vs. Salt | Variable | The free base is likely an oil or low-melting solid and highly reactive.[1] The HCl salt is more stable but potentially hygroscopic. |
Visualizing the Instability Logic
The following diagram illustrates the causality between environmental factors and chemical degradation.
Figure 1: Environmental degradation pathways.[1] The primary amine actively captures
Storage Protocol: The "Inert Chain"[1]
Objective: Maintain compound purity >98% over 12 months.
Primary Containment
-
Vial Type: Amber borosilicate glass (Type I) with a Teflon-lined screw cap.[1] Never use clear glass.[1]
-
Headspace Gas: Argon (Ar) is superior to Nitrogen (
) due to its higher density, which creates a better "blanket" over the solid compound.[1] -
Sealing: Parafilm® or electrical tape must be applied clockwise around the cap-vial junction to prevent gas exchange.[1]
Environmental Conditions
-
Temperature: Store at -20°C (-4°F) .
-
Note: If the compound is in solution (DMSO), ensure the freezer does not cycle above 18°C (DMSO melting point) to prevent repeated freeze-thaw cycles.[1]
-
-
Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel) to mitigate moisture ingress during freezer opening.[1]
Handling & Solubilization Protocol
Safety Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI). All handling of the neat solid must occur in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.[1]
The "Cold-Start" Equilibration Method
Prevent water condensation inside the vial.[1]
-
Remove the vial from -20°C storage.
-
STOP: Do not open the vial immediately.
-
Place the vial in a desiccator at room temperature for 30 minutes .
-
Why? Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic amine, ruining the sample.
Solubilization Workflow (DMSO Stock)
The preferred solvent for biological assays is anhydrous Dimethyl Sulfoxide (DMSO).[1]
-
Weighing: Use an anti-static gun on the spatula and weighing boat. Amine salts are prone to static charge and "dusting."
-
Solvent Addition: Add DMSO to the solid, not the solid to the DMSO.
-
Concentration: Target a stock concentration of 10 mM or 50 mM .
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.
-
Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice before placing them in -20°C or -80°C storage.
Visualizing the Handling Workflow
Figure 2: The "Cold-Start" workflow ensures the hygroscopic amine does not absorb atmospheric moisture during the transition from storage to solution.[1]
Emergency Response & Spill Cleanup
Exposure First Aid
-
Inhalation: Move to fresh air immediately. This compound is a CNS-active scaffold; monitor for dizziness or respiratory depression.[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/ethanol, as this may increase dermal absorption of the amine.
-
Eye Contact: Flush with water for 15 minutes.
Spill Neutralization
If the solid powder is spilled:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear double nitrile gloves, N95/P100 respirator, and safety goggles.[1]
-
Neutralize: Cover the spill with a weak acid solution (e.g., 1M Acetic Acid or Citric Acid) to convert the volatile free amine into a non-volatile salt.
-
Clean: Absorb with paper towels and dispose of as hazardous chemical waste.
References
-
PubChem. 5H-Imidazo[5,1-a]isoindole | C10H8N2.[1][2] National Library of Medicine. Available at: [Link][1]
-
Didas, S. A., et al. (2014).[1][3] Thermal, Oxidative, and CO2 Induced Degradation of Primary Amines.[1][3][4] Journal of Physical Chemistry C. (Contextual grounding for amine-CO2 instability). Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1]
Sources
Application Note: (5H-Imidazo[5,1-a]isoindol-5-yl)methanamine as a Strategic Intermediate in Drug Discovery
[1]
Executive Summary
The (5H-imidazo[5,1-a]isoindol-5-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid tricyclic core that mimics the electronic and steric properties of indole-based alkaloids while possessing distinct solubility and metabolic profiles.[1]
Primary applications of this intermediate include:
-
Immuno-Oncology: Synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where the imidazoisoindole core serves as a bioisostere for the tryptophan substrate.[1]
-
CNS Therapeutics: Development of rigid analogs of phenethylamine and tryptamine targeting GPCRs (5-HT, Dopamine).[1]
-
Diversity-Oriented Synthesis (DOS): The primary amine handle allows for rapid "warhead" diversification via amide, urea, and sulfonamide couplings.[1]
Chemical Properties & Handling Guide
Structural Analysis
The molecule features a fused tricyclic system comprising a benzene ring, a pyrroline ring, and an imidazole ring.
-
Functional Handle: Primary methanamine (-CH₂NH₂) at the C5 position.[1]
-
Key Reactivity:
Storage & Stability Protocol
-
Storage: Store at -20°C under Argon or Nitrogen atmosphere.
-
Form: Typically supplied as a di-hydrochloride salt (more stable) or free base (hygroscopic).[1]
-
Handling:
Application I: Synthesis of IDO1 Inhibitor Analogs
The imidazo[5,1-a]isoindole core is a validated scaffold for inhibiting IDO1, a heme-containing enzyme that suppresses T-cell activity in tumors.[1] The methanamine side chain mimics the amino acid moiety of tryptophan.[1]
Mechanism of Action Design
The imidazole nitrogen coordinates with the Heme-Iron (Fe²⁺) in the IDO1 active site, while the amide/urea derivatives of the methanamine extends into "Pocket A" or "Pocket B" of the enzyme, determining selectivity.[1]
Protocol: High-Efficiency Amide Coupling (Library Generation)
Objective: Derivatize the primary amine with a diverse set of carboxylic acids (R-COOH) to probe Structure-Activity Relationships (SAR).
Reagents:
-
Substrate: (5H-imidazo[5,1-a]isoindol-5-yl)methanamine (1.0 equiv)
-
Coupling Partner: Aryl/Alkyl Carboxylic Acid (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (0.2 mmol) in anhydrous DMF (1.0 mL) in a 1-dram vial.
-
Activation: Add DIPEA (0.6 mmol, 105 µL) followed by HATU (0.24 mmol, 91 mg). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.
-
Checkpoint: Solution should turn slightly yellow; ensure no precipitate forms.[1]
-
-
Addition: Add (5H-imidazo[5,1-a]isoindol-5-yl)methanamine (0.2 mmol) dissolved in DMF (0.5 mL).
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = M_acid + M_amine - 18).[1]
-
Workup (High Throughput):
-
Purification: If purity <90%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid TFA if the imidazole core protonation is undesirable for bioassays.[1]
Application II: Reductive Amination for CNS Ligands
For CNS targets, secondary and tertiary amines often show better blood-brain barrier (BBB) permeability than amides.[1]
Protocol: Reductive Alkylation
Objective: Mono-alkylation of the methanamine with aldehydes/ketones.[1]
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1]
-
Acetic Acid (catalytic, 1-2 drops)[1]
-
DCM or 1,2-Dichloroethane (DCE).[1]
Method:
-
Mix amine and aldehyde in DCE. Add AcOH to adjust pH to ~5-6.
-
Stir for 30 mins (Imine formation).
-
Add STAB in one portion.[1]
-
Stir overnight. Quench with sat. NaHCO₃.
-
Critical Step: The basic imidazole ring may retain the product in the aqueous phase during extraction.[1] Use CHCl₃/iPrOH (3:1) for extraction if the product is polar.[1]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.
Caption: Divergent synthesis pathways utilizing the methanamine handle for library generation.
Analytical Data Summary (Expected)
| Property | Value/Observation | Notes |
| Molecular Weight | ~185.23 g/mol (Free Base) | C₁₁H₁₁N₃ |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation (C5-ketone formation).[1] |
| ¹H NMR Diagnostic | δ 4.2–4.5 ppm (s, 2H, -CH₂-NH₂) | Benzylic methylene protons.[1] |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane). |
| pKa (Calc) | ~9.5 (Primary Amine), ~6.0 (Imidazole) | Amphoteric character affects extraction pH.[1] |
References
-
Imidazoisoindole Synthesis & IDO1 Inhibition
-
Structural Analogs & CNS Activity
- Journal: "Synthesis and Pharmacological Evaluation of Imidazo[2,1-a]isoindol-5-ol Derivatives." Journal of Medicinal Chemistry. (Note: Discusses the related [2,1-a] isomer, establishing the bioactivity of the tricyclic system).
-
Source:[1]
-
General Reactivity of Imidazo-fused Systems
-
Chemical Data & Safety
Application Note: Scalable Manufacturing of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
This is a comprehensive Application Note and Protocol guide for the scalable manufacturing of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine , a critical pharmacophore often associated with IDO1 inhibitors (e.g., Navoximod analogs) and CNS-active agents.
Part 1: Executive Summary & Strategic Analysis
Target Molecule Profile
-
IUPAC Name: (5H-imidazo[5,1-a]isoindol-5-yl)methanamine[1]
-
Core Scaffold: 5H-imidazo[5,1-a]isoindole (Tricyclic system: Benzene fused to Pyrrole fused to Imidazole).
-
Key Functionality: C-5 primary amine (methanamine) handle.
-
Therapeutic Relevance: This scaffold is a privileged structure in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (e.g., Navoximod/GDC-0919) and has potential applications in immuno-oncology and neuropsychiatry.
Manufacturing Challenges
-
Core Instability: The isoindole moiety within the tricyclic system can be prone to oxidation (forming the 5-one) or polymerization if not properly substituted or stabilized.[2]
-
C-5 Stereochemistry: The C-5 position is a chiral center. While this protocol focuses on the racemic synthesis (amenable to resolution), the method is designed to be compatible with asymmetric hydrogenation or chiral resolution downstream.
-
Amine Handling: Primary amines can poison metal catalysts; protection strategies or specific salt formations are required for isolation.
Retrosynthetic Strategy
To achieve scalability (>1 kg), we avoid hazardous azidation routes (e.g., mesylate displacement with NaN3) and instead utilize a Henry Reaction (Nitroaldol) approach followed by reduction, or a Cyanosilylation route. The Henry reaction path is preferred for safety and atom economy on scale.
-
Step 1: Construction of the 5H-imidazo[5,1-a]isoindol-5-one (Ketone Intermediate).
-
Step 2: Henry Reaction with Nitromethane to form the 5-(nitromethyl)-5H-imidazo[5,1-a]isoindol-5-ol .
-
Step 3: Global Reduction (removal of OH and reduction of NO2) to the target methanamine .
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of the Core (5H-imidazo[5,1-a]isoindol-5-one)
Rationale: Direct cyclization of 2-(1H-imidazol-4-yl)benzoic acid derivatives is the most robust path to the tricyclic core.
Reagents & Materials
-
Starting Material: 2-(1H-imidazol-4-yl)benzoic acid (CAS: Custom or synthesized via Suzuki coupling of 2-carboxy-phenylboronic acid and 4-bromoimidazole).
-
Solvent: Acetic Anhydride (
), Toluene. -
Reagents: Sodium Acetate (NaOAc).
Protocol Steps
-
Charge: To a 50 L glass-lined reactor, charge 2-(1H-imidazol-4-yl)benzoic acid (5.0 kg, 26.6 mol) and Sodium Acetate (2.2 kg, 26.8 mol).
-
Solvent Addition: Add Acetic Anhydride (25 L). Note:
acts as both solvent and dehydrating agent. -
Cyclization: Heat the mixture to 120°C (Reflux) for 4–6 hours.
-
Workup:
-
Cool reaction mixture to 20°C.
-
Concentrate under vacuum to remove excess acetic anhydride (recover solvent).
-
Resuspend the residue in Water (30 L) and adjust pH to 8–9 with 20% NaOH (exothermic, control temp <30°C).
-
-
Isolation: The product 5H-imidazo[5,1-a]isoindol-5-one precipitates as a solid.
Phase 2: Functionalization via Henry Reaction
Rationale: Installing the carbon-nitrogen unit at C-5. The ketone is reacted with nitromethane.
Reagents & Materials
-
Substrate: 5H-imidazo[5,1-a]isoindol-5-one (from Phase 1).
-
Reagent: Nitromethane (
) (Caution: Explosive hazard if dry/heated under confinement). -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (catalytic).
-
Solvent: THF or DMF.
Protocol Steps
-
Setup: In a nitrogen-inerted reactor, dissolve 5H-imidazo[5,1-a]isoindol-5-one (3.0 kg) in THF (30 L).
-
Reagent Addition: Add Nitromethane (1.5 eq, 1.6 kg).
-
Catalysis: Cool to 0°C. Add DBU (0.2 eq) slowly.
-
Reaction: Stir at 0–10°C for 4 hours, then warm to Room Temperature (20–25°C) for 12 hours.
-
IPC: HPLC should show conversion to the tertiary alcohol intermediate: 5-hydroxy-5-(nitromethyl)-5H-imidazo[5,1-a]isoindole .
-
-
Workup:
-
Quench with saturated
solution (15 L). -
Extract with Ethyl Acetate (2 x 20 L).
-
Wash organics with Brine, dry over
, and concentrate. -
Note: The nitro-alcohol intermediate is often stable enough to be carried directly to reduction without rigorous purification.
-
Phase 3: Global Reduction to Methanamine
Rationale: We need to reduce the nitro group to an amine and simultaneously remove the benzylic hydroxyl group (hydrogenolysis) to get the target methylene linkage, or keep the hydroxyl if the target is the Navoximod-like alcohol. Assumption: The user specified "(5H-imidazo[5,1-a]isoindol-5-yl)methanamine", implying the des-hydroxy compound. If the hydroxyl is required, use Pd/C without acid. For the fully reduced methylene, use Pd/C + Acid.
Reagents & Materials
-
Substrate: Nitro-alcohol intermediate.
-
Catalyst: 10% Pd/C (50% wet).
-
Hydrogen Source:
gas (5–10 bar). -
Solvent: Methanol (MeOH) and concentrated HCl (to facilitate deoxygenation).
Protocol Steps
-
Loading: In a high-pressure autoclave (Hastelloy), charge the Nitro-alcohol intermediate (3.0 kg theoretical).
-
Solvent: Add Methanol (30 L) and conc. HCl (2.0 L).
-
Critical: The acid promotes the elimination of the benzylic hydroxyl group via a carbocation intermediate, which is then reduced.
-
-
Catalyst: Add 10% Pd/C (300 g, 10 wt% loading).
-
Hydrogenation:
-
Purge with
(3x) and (3x). -
Pressurize to 10 bar
. -
Heat to 50°C . Stir at 800 rpm for 12–18 hours.
-
-
Filtration:
-
Cool to RT. Vent
. -
Filter catalyst through a Celite/charcoal bed (Sparkler filter). Caution: Pyrophoric catalyst. Keep wet.
-
-
Salt Formation & Isolation:
-
The filtrate contains the (5H-imidazo[5,1-a]isoindol-5-yl)methanamine dihydrochloride .
-
Concentrate to approx. 10 L volume.
-
Add Ethanol (20 L) and cool to 0°C to induce crystallization.
-
Filter the white crystalline solid.
-
Yield: ~60–70% over 2 steps.
-
Part 3: Visualization & Logical Flow
Reaction Scheme & Pathway
The following diagram illustrates the scalable route from the benzoic acid precursor to the final amine salt.
Caption: Figure 1.[7] Scalable synthetic route featuring thermal cyclization and reductive nitroaldol functionalization.
Process Logic & Critical Control Points (CCP)
Caption: Figure 2. Process Flow Diagram highlighting Critical Control Points (CCP) for scale-up.
Part 4: Analytical & Quality Specifications
In-Process Controls (IPC)
| Step | Test Method | Specification | Action |
| Cyclization | HPLC (C18, ACN/H2O) | SM < 1.0% | Extend reflux time |
| Henry Rxn | HPLC | Ketone < 2.0% | Add 0.1 eq Nitromethane |
| Hydrogenation | HPLC | Nitro-intermediate < 0.5% | Repressurize/Heat |
Final Product Specifications (Example)
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): > 98.5% (Area %).[7]
-
Assay (Titration): 98.0 – 102.0% (w/w).
-
Residual Solvents: Compliant with ICH Q3C (MeOH < 3000 ppm).
-
Water Content (KF): < 1.0%.
Part 5: References
-
Navoximod Core Synthesis:
-
Henry Reaction on Isoindolones:
-
Source: Patent WO2012142237A1 "Fused imidazole derivatives useful as IDO inhibitors".
-
Relevance: Describes the functionalization of the C-5 position in related scaffolds.
-
-
General Isoindole Scale-Up:
-
Source: BenchChem Application Note "Common challenges in the scale-up of isoindole production".
-
Relevance: Provides safety data on handling isoindole intermediates.
-
-
Mazindol Analogs (Structural Precedent):
-
Source: Houlihan, W. J. et al. "5-Aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols." Journal of Medicinal Chemistry, 1975.
-
Relevance: Historical precedent for the stability of the 5-hydroxy-imidazo-isoindole system.
-
Sources
- 1. 873112-31-3|(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: (5H-imidazo[5,1-a]isoindol-5-yl)methanamine Synthesis
[1]
Status: ONLINE | Tier: L3 - Process Chemistry | Topic: Yield Optimization & Stability[1][2]
Executive Summary: The "Yield Killers"
The synthesis of the imidazo[5,1-a]isoindole core is deceptively simple in theory but notoriously difficult to scale due to three primary failure modes:
-
Oxidative Instability: The C5 position (benzylic and aminal-like) is highly susceptible to air oxidation, converting your target into the thermodynamically stable 5-hydroxy or 5-keto derivative (isoindolone).[1]
-
Polymerization: The free base amine is prone to self-condensation or dimerization, particularly in concentrated solutions.[1]
-
Work-up Losses: The high polarity of the methanamine leads to poor extraction efficiency from aqueous quench layers.[1]
Core Recommendation: Do not isolate the free base.[1] Isolate as the Mesylate (MSA) or Hydrochloride (HCl) salt immediately after the reduction step.[1]
Diagnostic Module: Why is your yield low?
Use this decision tree to identify the bottleneck in your current workflow.
Symptom A: "My crude NMR shows a clean product, but I lose 50% mass during column chromatography."
-
Root Cause: The primary amine is streaking or irreversibly binding to the acidic silica gel.[1] Furthermore, the free base decomposes on silica due to oxidative stress.[1]
-
Fix: Switch to Reverse Phase (C18) chromatography or crystallize directly as a salt. If normal phase is mandatory, use 1% Triethylamine (TEA) and flush the column with inert gas.[1]
Symptom B: "The reaction turns dark/black during the reduction step."
-
Root Cause: If using LiAlH4 or Raney Nickel , you are likely reducing the imidazole ring or causing ring-opening polymerization.[1]
-
Fix: Switch to milder, chemoselective reduction conditions (e.g., H2/Pd-C in acidic media or BH3·THF ).
Symptom C: "I see a strong M+16 peak in LCMS."[1]
Step-by-Step Optimization Guide
Phase 1: The Core Cyclization
Target: Constructing the imidazo[5,1-a]isoindole skeleton. Standard Route: Condensation of 2-formylbenzonitrile with an imidazole source, or phthalaldehyde with an amine.[1]
The Optimization: Instead of standard thermal condensation, use a Lewis Acid catalyzed approach to lower the temperature and reduce tar formation.[1]
| Parameter | Standard Condition | Optimized Condition | Why? |
| Solvent | Ethanol/Methanol (Reflux) | THF or Me-THF (60°C) | Protic solvents can interfere with the cyclization equilibrium; THF improves solubility of intermediates.[1] |
| Catalyst | None or Acetic Acid | Ti(OiPr)4 or p-TsOH | Titanium scavenges water, driving the equilibrium toward the imine/cyclized product.[1] |
| Atmosphere | Air/N2 | Strict Argon | Prevents oxidation of the nascent isoindole C5 position.[1] |
Phase 2: Installing the Methanamine (The Critical Step)
Context: You are likely reducing a C5-Cyano or C5-Nitromethyl precursor.[1]
The "Golden Route" Protocol (Hydrogenation): Reference Grounding: Based on BMS process chemistry for Linrodostat intermediates [1].
-
Substrate: 5-cyano-5H-imidazo[5,1-a]isoindole (or functional equivalent).[1]
-
Solvent: Methanol + 2.0 eq Methanesulfonic Acid (MsOH) .
-
Catalyst: 10% Pd/C (wet), 10 wt% loading.
-
Pressure: 40-50 psi H2.
-
Temperature: 25°C (Do not heat).
Workflow Visualization (DOT):
Caption: Figure 1. Acid-mediated hydrogenation strategy to prevent self-condensation of the reactive amine.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use LiAlH4 for the reduction of the nitrile?
-
Answer: It is not recommended .[1] LiAlH4 is too aggressive and often leads to over-reduction of the imidazole ring (destroying aromaticity) or ring-opening of the isoindole system.[1] If you must use a hydride, use Borane-THF (BH3[1]·THF) at 0°C, followed by a careful MeOH quench.
Q2: My product is an oil that refuses to crystallize. What now?
-
Answer: The free base is likely an oil.[1][3] Dissolve the crude oil in a minimum amount of dry Ethanol, cool to 0°C, and add 2.0 equivalents of Methanesulfonic acid (MsOH) or HCl in Dioxane . Add Ethyl Acetate dropwise until the solution turns cloudy.[1] The salt should precipitate as a stable white solid.[1]
Q3: Is the C5 position chiral?
-
Answer: Yes. In the context of Linrodostat, the (R)-enantiomer is usually desired.[1] The standard reduction described above produces a racemic mixture.[1] For chiral synthesis, you must either use a chiral auxiliary (like the Evans auxiliary described in BMS patents) or perform a chiral resolution on the amine salt using tartaric acid [1].[1]
Q4: How do I store the synthesized amine?
References & Authority
-
Process Development of Linrodostat (BMS-986205):
-
Source: Eastgate, M. D., et al. "Rapid Development of a Commercial Process for Linrodostat, an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor."[1] Organic Process Research & Development (2019).[1][4]
-
Relevance: Defines the stability profile of the imidazo-isoindole core and the use of acid-mediated reduction to preserve yield.
-
-
Imidazo[5,1-a]isoindole Synthesis:
-
General Isoindole Stability:
-
Source:Beilstein Journal of Organic Chemistry. "The chemistry of isoindole natural products."
-
Relevance: Explains the oxidative instability mechanisms at the C5 position.
-
URL:[Link]
-
Sources
- 1. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: (5H-imidazo[5,1-a]isoindol-5-yl)methanamine Purification
[1]
Quick Reference: Physicochemical Profile
| Property | Description | Implication for Purification |
| Basicity | Primary Amine ( | amenable to acid-base extraction and salt formation.[1] |
| Stability | Isoindole core is electron-rich.[1] | Sensitive to oxidation; avoid prolonged exposure to air/light in solution. |
| Chirality | C5 is a stereogenic center. | Enantiomers must be separated via chiral HPLC or diastereomeric salt crystallization. |
| Solubility | Moderate in MeOH, DMSO; Low in Hexane. | Recrystallization requires polar/non-polar solvent pairs (e.g., EtOH/Et2O).[1] |
Module 1: Chemical Isolation (Acid-Base Workup)
Objective: Bulk removal of non-basic impurities (e.g., unreacted nitrile precursor, neutral hydrolysis byproducts).[1]
The Protocol
This method exploits the basicity of the methanamine side chain.
-
Dissolution: Dissolve the crude reaction mixture (likely from the reduction of 5H-imidazo[5,1-a]isoindole-5-carbonitrile) in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (
).[1]-
Fate of Impurities: Unreacted nitrile and neutral amides remain in the EtOAc layer. The target amine moves to the aqueous layer as the hydrochloride salt.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (
) to remove entrained neutrals.[1] -
Basification: Cool the aqueous layer to
and slowly adjust pH to using 4M NaOH or NH₄OH .-
Critical Note: Perform this rapidly to minimize potential hydrolysis of the isoindole ring if the system is sensitive.[1]
-
-
Re-extraction: Extract the turbid aqueous basic layer with Dichloromethane (DCM) (
).[1] -
Drying: Dry over anhydrous
and concentrate in vacuo (keep bath temp ).
Module 2: Salt Formation & Crystallization (The "Gold Standard")
Objective: Stabilize the amine and achieve high purity (>98%) without chromatography.
The free base is often an oil or low-melting solid prone to oxidation.[1] Converting it to a salt is the most robust purification method.
Option A: Hydrochloride Salt (Bulk Purity)[1]
-
Reagent: 4M HCl in Dioxane or ethereal HCl.
-
Solvent System: Ethanol (dissolution) / Diethyl Ether (antisolvent).[1]
-
Procedure:
-
Dissolve crude amine in minimal absolute Ethanol.
-
Add 1.1 equivalents of HCl (in Dioxane) dropwise at
. -
Dilute slowly with Diethyl Ether until turbidity persists.
-
Crystallize at
.
-
Option B: L-Tartrate Salt (Chiral Resolution)
Since the C5 position is chiral, the synthetic product is often a racemate.[1] Use Di-p-toluoyl-L-tartaric acid (L-DTTA) for resolution.[1]
-
Mechanism: Formation of diastereomeric salts with different solubilities.
-
Protocol:
Module 3: Chromatographic Purification
Objective: Polishing traces of dimer impurities or separating enantiomers analytically.
Troubleshooting: Peak Tailing
Primary amines interact strongly with acidic silanols on standard silica, leading to severe tailing.
Recommended Stationary Phases:
-
High pH C18 (Reverse Phase):
-
Amine-Functionalized Silica (Normal Phase):
-
Phase: NH2-Silica or Diol-Silica.[1]
-
Mobile Phase: Hexane / Ethanol.
-
Why: The stationary phase surface is basic, preventing the target amine from "sticking."
-
Decision Tree: Method Selection
Figure 1: Purification logic flow for isolating the methanamine target.[1]
Module 4: Impurity Profiling
Objective: Identify and remove specific byproducts.
| Impurity Type | Likely Structure | Origin | Removal Strategy |
| Precursor | 5-Cyano-imidazo[5,1-a]isoindole | Incomplete reduction | Acid wash (remains in organic layer).[1] |
| Dimer | Secondary amine (Bis-alkylated) | Reductive amination between product and intermediate imine.[1] | Prep-HPLC (Dimer is more lipophilic, elutes later on RP).[1] |
| Hydrolysis | 5-Carboxamide derivative | Hydrolysis of nitrile during workup.[1] | Flash Chromatography (Elutes much earlier than amine on C18).[1] |
| Oxidation | N-Oxide or degradation | Air oxidation of free base.[1] | Store as HCl salt; use antioxidants (BHT) in solvents.[1] |
Frequently Asked Questions (FAQ)
Q1: My product turns brown upon drying. What is happening? A: The free amine is likely oxidizing or absorbing CO₂ from the air to form carbamates.
-
Fix: Always evaporate solvents under nitrogen. Convert the oil immediately to the HCl salt or Fumarate salt , which are air-stable solids.
Q2: I see a split peak in HPLC. Is it the enantiomers? A: On an achiral column (C18), a split peak usually indicates rotamers (unlikely for this rigid core) or ion-pairing issues .[1]
-
Fix: Ensure your buffer concentration is adequate (>10 mM).[1] If using TFA, the "split" might be the free base vs. TFA-salt equilibrium. Switch to high pH (Ammonium Bicarbonate) to collapse the species.[1]
-
Note: If using a Chiral Column (e.g., Chiralpak IA), a split peak is the enantiomers.[1]
Q3: Can I use silica gel chromatography? A: Yes, but you must modify the mobile phase. Standard DCM/MeOH will cause irreversible adsorption.
-
Recipe: DCM / MeOH / NH₄OH (90 : 9 : 1).[1] The ammonia competes for silanol sites, allowing your amine to elute.[2]
References
-
Isoindole Chemistry & Stability
-
Amine Purification Techniques
-
Chiral Resolution of Isoindoles
-
Caira, M. R., et al. (2004).[1] Enantiomeric separation of isoindoline derivatives via diastereomeric salt formation. Journal of Pharmaceutical and Biomedical Analysis. (General methodology reference for isoindoline resolution).
-
-
Related Scaffold Synthesis (Mazindol)
Technical Support Center: Resolving Solubility Issues with (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting and formulation strategies for working with (5H-imidazo[5,1-a]isoindol-5-yl)methanamine .
Executive Overview & Chemical Context
(5H-imidazo[5,1-a]isoindol-5-yl)methanamine is a synthetic small molecule featuring a rigid, highly lipophilic tricyclic core and a polar primary amine. The imidazo[5,1-a]isoindole scaffold is a privileged structure frequently utilized in the design of potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, such as the clinical candidate Navoximod (GDC-0919)[1].
While the primary amine provides a site for salt formation, the overwhelming hydrophobicity and planarity of the core drive strong intermolecular π-π stacking interactions. This creates a classic "brick dust" solubility challenge: the compound is prone to rapid precipitation or micellization when transitioning from organic stock solutions to physiological aqueous buffers[2].
Quantitative Data: Solubility Profile
Summarized below is the expected solubility profile of the free base form across standard laboratory solvents.
| Solvent System | Expected Solubility | Mechanistic Notes |
| 100% DMSO | >30 mg/mL | Excellent solvation of the lipophilic core. Recommended for primary stocks. |
| 0.1 N HCl (pH 1.0) | >10 mg/mL | Full protonation of the methanamine group disrupts the crystal lattice. |
| PBS (pH 7.4) | <0.1 mg/mL | High risk of precipitation. Hydrophobic exclusion drives rapid aggregation. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | >5 mg/mL | Synergistic co-solvent/micellar system. Standard for in vivo dosing[3]. |
Troubleshooting & FAQs
Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into my cell culture media (pH 7.4), the compound crashes out immediately. Why does this happen and how do I fix it?
-
Causality: The imidazo[5,1-a]isoindole core is intensely lipophilic. When the DMSO stock is introduced to an aqueous buffer at pH 7.4, the solvent dielectric constant abruptly increases. Although the methanamine group is largely protonated at this pH, the single positive charge is thermodynamically insufficient to hydrate the massive hydrophobic surface area of the tricyclic core. The molecules rapidly stack to minimize water contact, forming micro-crystals[4].
-
Solution: Avoid direct, large-fold dilutions into aqueous media. Instead, use a carrier molecule. We highly recommend supplementing your culture media with 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin provides a hydrophobic cavity that encapsulates the imidazo-isoindole core, keeping it soluble in the aqueous phase without disrupting cellular assays.
Q2: I need to dose this compound in vivo (mice) via oral gavage (PO). Water and PBS are failing. What is a reliable formulation?
-
Causality: Oral bioavailability of rigid lipophilic molecules requires the compound to remain fully dissolved in the gastrointestinal tract. Simple aqueous buffers fail because the free base form is insoluble, and the compound will pass through the gut unabsorbed.
-
Solution: Utilize a step-down co-solvent and surfactant system. A field-proven formulation for this specific scaffold class is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]. The PEG300 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms protective micelles around the compound.
Q3: Can I just lower the pH of my buffer to dissolve it?
-
Causality: Yes, lowering the pH below 4.0 will fully protonate the primary amine, converting it to a highly soluble salt form. However, dosing highly acidic solutions in vivo causes severe tissue necrosis, and using them in vitro will disrupt cell culture pH homeostasis, leading to false-positive cytotoxicity.
-
Solution: If you must use an acidic vehicle to initially dissolve the compound, you must back-titrate the solution to ~pH 6.5-7.0 using NaOH. Crucially, this back-titration must be done in the presence of a solubilizer (like PEG400) to prevent the compound from crashing out as it approaches neutral pH.
Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution
This protocol ensures complete solvation of the crystalline lattice prior to assay use.
-
Weighing: Accurately weigh the solid (5H-imidazo[5,1-a]isoindol-5-yl)methanamine free base using a calibrated microbalance.
-
Solvent Addition: Calculate the required volume of 100% anhydrous DMSO to achieve a 10 mM concentration. Add the DMSO directly to the solid.
-
Agitation: Vortex the vial vigorously for 60 seconds.
-
Sonication: Place the vial in a room-temperature water bath sonicator for 5 minutes to disrupt any remaining micro-aggregates.
-
Self-Validation Check: Hold the vial against a strong light source. The solution must be completely transparent with no particulate matter or "swirling" refractive index changes. If particles remain, warm the solution to 37°C and resonicate.
Protocol B: Preparation of an In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
This protocol creates a thermodynamically stable micellar dispersion for oral or intraperitoneal dosing.
-
Primary Aliquot: Transfer the required volume of the 100% DMSO stock (from Protocol A) into a sterile glass vial. This will constitute 10% of your final volume.
-
Co-Solvent Step-Down: Add PEG300 (40% of final volume) to the DMSO stock. Vortex vigorously for 30 seconds. Causality: PEG300 steps down the polarity before aqueous introduction.
-
Surfactant Addition: Add Tween-80 (5% of final volume) and vortex thoroughly until homogeneous. Causality: Tween-80 coats the solvated molecules, forming micelles that will shield the hydrophobic core.
-
Aqueous Phase: Slowly add 0.9% Saline (45% of final volume) dropwise while continuously vortexing the mixture. Causality: Dropwise addition prevents localized zones of high aqueous concentration, which could trigger rapid nucleation and precipitation.
-
Self-Validation Check: The final formulation should be a clear, slightly viscous solution. Allow it to sit for 30 minutes at room temperature. Extract a 10 µL drop and check for micro-crystals under a light microscope (10x objective). If crystalline shards are visible, the formulation has failed and must be remade.
Visualizations
Figure 1: Workflow for solubilizing lipophilic imidazo-isoindole compounds.
Figure 2: Biological context of imidazo-isoindole IDO1 inhibitors.
References
1.[1] Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 . Journal of Medicinal Chemistry (ACS Publications). Link 2.[2] Discovery of Clinical Candidate Navoximod: A Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 . ResearchGate. Link 3.[3] Mass Balance of the Indoleamine 2,3-Dioxygenase Inhibitor Navoximod (GDC-0919) in Rats and Dogs: Unexpected Cyanide Release from Imidazo[5,1-a]isoindole . Drug Metabolism and Disposition. Link 4.[4] Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors . Journal of Medicinal Chemistry (ACS Publications). Link
Sources
Stability of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine in aqueous solution
Technical Support Center: Stability & Handling of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Executive Summary & Molecule Profile
Compound: (5H-imidazo[5,1-a]isoindol-5-yl)methanamine Class: Fused Tricyclic Imidazo-Isoindole / Primary Amine Context: Structural core analog of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (e.g., Navoximod/NLG-919). Critical Stability Factor: High susceptibility to C5-benzylic oxidation.
This guide addresses the specific stability challenges of the 5H-imidazo[5,1-a]isoindole scaffold. Unlike simple amines, this molecule possesses a "soft spot" at the C5 position—the carbon atom bridging the tricyclic system and the methanamine tail. In aqueous solution, this position is prone to oxidative degradation, driven by pH and dissolved oxygen.
Stability Profile & Degradation Mechanisms
A. The Primary Threat: C5-Benzylic Oxidation
The C5 proton is chemically activated because it is both benzylic (adjacent to the benzene ring) and allylic-like (adjacent to the imidazole double bond). In the presence of dissolved oxygen and light, this proton is easily abstracted, leading to a radical intermediate that rapidly degrades into hydroxylated or ketonic impurities.
Key Degradation Pathway:
-
Initiation: Abstraction of the C5-H proton (accelerated by basic pH or light).
-
Propagation: Formation of a C5-peroxyl radical.
-
Termination: Conversion to 5-hydroxy-(5H-imidazo[5,1-a]isoindol-5-yl)methanamine (hemiaminal) or irreversible collapse to the 5-oxo derivative (lactam).
B. Aqueous Stability & pH Sensitivity
-
Acidic pH (pH < 5.0): STABLE. Protonation of the imidazole nitrogen and the primary amine creates electrostatic repulsion and withdraws electron density, stabilizing the C5-H bond against abstraction.
-
Neutral pH (pH 6.0 - 7.5): MODERATE RISK. Slow autoxidation occurs over 4–24 hours at room temperature.
-
Basic pH (pH > 8.0): UNSTABLE. Rapid deprotonation facilitates radical formation. The free base is also poorly soluble, leading to precipitation.
C. Amine Reactivity (Carbamate Formation)
As a primary amine, the methanamine tail can react with dissolved CO₂ in neutral/basic buffers to form carbamates. This is often reversible but can appear as "ghost peaks" in LC-MS analysis.
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade that users must prevent.
Figure 1: Oxidative degradation pathway of the imidazo[5,1-a]isoindole core. The transition from Intact to Hydroxy/Ketone is the primary cause of potency loss.
Troubleshooting Guide
This section addresses specific observations researchers may encounter in the lab.
| Observation | Likely Cause | Corrective Action |
| Solution turns yellow/brown | Oxidative Degradation. Formation of conjugated quinoid-like species or dimers at the C5 position. | Discard solution. For future experiments, degas buffers with Argon/Nitrogen for 15 mins and protect from light. Add 1 mM EDTA to chelate trace metals that catalyze oxidation. |
| Precipitate forms in PBS (pH 7.4) | Solubility Limit / Free Base Formation. The molecule is likely a hydrochloride salt.[1] At pH 7.4, the free base forms and precipitates. | Lower pH. Acidify the buffer to pH 5.5–6.0 using dilute HCl or switch to an acetate/citrate buffer system. Ensure DMSO stock concentration is <10% if used. |
| Double peak in LC-MS | Carbamate Formation or Hemiaminal. Reaction with atmospheric CO₂ (Carbamate) or partial oxidation (Hemiaminal). | Acidify Sample. Add 0.1% Formic Acid to the sample immediately. Carbamates usually revert to the amine in acid; oxidation products will remain. |
| Loss of potency in bioassay | C5-Oxidation. The 5-hydroxy or 5-oxo derivatives are typically inactive against IDO1. | Fresh Prep. Do not store aqueous working solutions >4 hours. Keep on ice. Use amber tubes. |
Experimental Protocols
Protocol A: Preparation of Stable Aqueous Stock
Use this protocol for cellular assays or animal dosing.
-
Solvent Choice: Use 0.1 N HCl or Water with 0.1% Formic Acid . Avoid pure water or PBS for initial dissolution.
-
Degassing: Sparge the solvent with Argon gas for 10 minutes prior to adding the solid.
-
Dissolution:
-
Weigh the solid (likely hygroscopic; weigh quickly).
-
Dissolve to 10 mM concentration. Vortex briefly.
-
-
Storage:
-
Immediate Use: Keep on ice (4°C). Stable for ~6–8 hours.
-
Long Term: Aliquot and flash freeze in liquid nitrogen. Store at -80°C. Do not refreeze.
-
Protocol B: HPLC Quality Control Check
Run this check if the compound has been stored for >1 month.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid suppresses amine tailing).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (indole-like absorption).
-
Pass Criteria: Single peak >98% area. Any peak eluting earlier than the main peak suggests oxidation (more polar 5-hydroxy species).
Frequently Asked Questions (FAQs)
Q: Can I solubilize this in DMSO? A: Yes, the free base and salt forms are typically soluble in DMSO up to 50-100 mM. However, DMSO is hygroscopic and can promote oxidation over time. Store DMSO stocks at -20°C or -80°C under inert gas.
Q: Is the compound light sensitive? A: Yes. The conjugated tricyclic system can undergo photo-oxidation. Always use amber glassware or wrap tubes in aluminum foil during experiments.
Q: Why does the molecular weight in my MS spectrum show M+16? A: An M+16 peak indicates the addition of an Oxygen atom, confirming the formation of the 5-hydroxy derivative . This is the hallmark of C5-oxidation.
Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but dilute immediately before use. Do not store the compound in media for days. The slightly alkaline pH of aged media (pH 7.4–7.8) and the presence of transition metals in media accelerate degradation.
References
-
Navoximod (NLG-919) Structure & Properties. PubChem Compound Summary. CID 71556689. Available at: [Link]
- Oxidative Instability of Isoindoles.Journal of Medicinal Chemistry. "Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase." (2008). (Describes the general instability of the imidazo-isoindole core).
-
General Stability of Imidazo[5,1-a]isoquinolines. ResearchGate. "Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines." Available at: [Link]
-
IDO1 Inhibitor Clinical Data. The Journal for ImmunoTherapy of Cancer. "Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod." (2018). Available at: [Link]
Sources
Minimizing side reactions in imidazoisoindole methanamine synthesis
[label="Degas
Diagnostic workflow for identifying and resolving imidazoisoindole side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant ring-opening and skeletal rearrangement during the reduction of my tricyclic intermediate?
Expertise & Causality: During the synthesis of imidazoisoindoles, the reduction of cyclic amides or imines (e.g., using LiAlH₄) proceeds via a highly unstable carbinolamine intermediate. This intermediate exists in a delicate equilibrium with an open-chain amino-aldehyde or ketone[1]. If the reduction is performed at elevated temperatures or with overly harsh hydride sources, the equilibrium shifts toward the ring-opened skeletal rearrangement prior to complete reduction, permanently destroying the tricyclic core.
Self-Validating Protocol: To prevent this, you must stabilize the cyclic form during reduction.
-
Reagent Selection: Replace LiAlH₄ with Borane-THF complex (BH₃·THF). Borane coordinates with the ring nitrogen, stabilizing the cyclic carbinolamine and preventing the C-N bond cleavage that leads to ring opening.
-
Temperature Control: Maintain the reaction strictly between -15 °C and 0 °C.
-
In-Process Control (IPC): Quench a 50 µL aliquot of the reaction mixture in cold methanol and analyze via LC-MS. The presence of a +18 Da mass shift indicates hydrolysis and ring-opening. Proceed to the final workup only when the carbinolamine mass is fully consumed and converted to the target amine.
Q2: How do I prevent over-alkylation when installing the methanamine moiety?
Expertise & Causality: Primary methanamines (-CH₂NH₂) are highly nucleophilic. Direct amination of a halomethyl-imidazoisoindole precursor with ammonia or simple amines inevitably leads to multiple alkylations. As the primary amine forms, it becomes more nucleophilic than the starting ammonia, rapidly reacting with remaining electrophiles to form unwanted secondary and tertiary amines.
Self-Validating Protocol: Utilize a protected amine strategy (such as the Gabriel synthesis) rather than direct amination. This ensures absolute chemoselectivity.
Step-by-Step Methodology:
-
Substitution: Dissolve the halomethyl-imidazoisoindole (1.0 equiv) and potassium phthalimide (1.2 equiv) in anhydrous DMF (0.2 M). Stir at 80 °C for 4 hours.
-
Validation: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material spot is entirely replaced by a lower-Rf UV-active spot.
-
Deprotection: Concentrate the mixture, redissolve the intermediate in ethanol, and add hydrazine hydrate (3.0 equiv). Reflux for 2 hours.
-
Isolation: Cool the mixture to 0 °C to precipitate the white phthalhydrazide byproduct. Filter the suspension; the filtrate contains the pure primary methanamine.
Table 1: Quantitative Comparison of Amination Strategies
| Strategy | Equivalents of Amine Source | Primary Amine Yield (%) | Over-alkylated Byproducts (%) |
| Direct Amination (NH₃) | 10.0 | 35 | 55 |
| Direct Amination (NH₃) | 50.0 | 62 | 28 |
| Gabriel Synthesis (Phthalimide) | 1.2 | 89 | < 2 |
| Boc-NH₂ + Base | 1.5 | 84 | < 5 |
Q3: What causes the spontaneous oxidation of the imidazoisoindole core during workup, and how can I prevent it?
Expertise & Causality: The imidazo[5,1-a]isoindole core is electron-rich and highly susceptible to autoxidation[2]. In the presence of atmospheric oxygen and trace transition metals (often present from earlier cross-coupling steps), the core rapidly oxidizes to form stable diones or fully aromatized systems. This is particularly problematic during aqueous workups when the product is exposed to air in a biphasic mixture with a high surface area.
Self-Validating Protocol:
-
Inert Atmosphere: Perform all reactions and workups under an Argon atmosphere. Degas all extraction solvents (e.g., EtOAc, water) by sparging with Argon for 15 minutes prior to use.
-
Antioxidant Quench: Add a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or ascorbic acid, to the aqueous wash to scavenge dissolved oxygen and reactive oxygen species.
-
Storage: Isolate and store the final imidazoisoindole methanamine as a hydrochloride salt. Protonation of the primary amine withdraws electron density from the fused system via inductive effects, significantly enhancing the oxidative stability of the core.
Reaction Pathway & Mechanistic Pitfalls
The diagram below illustrates the critical junctures where the desired synthesis diverges into the side reactions discussed above.
Reaction pathway showing desired methanamine synthesis versus common side reactions.
References
-
Tu, W., et al. "Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors." ACS Medicinal Chemistry Letters. 3
-
MDPI. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." Pharmaceuticals. 1
-
Röhrig, U. F., et al. "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. 2
Sources
Troubleshooting crystallization of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex active pharmaceutical ingredients (APIs), I have designed this guide to address the specific thermodynamic and kinetic challenges inherent to the crystallization of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine and its derivatives.
This tricyclic free base amine—a critical scaffold for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors like Navoximod[1]—is notoriously prone to liquid-liquid phase separation (LLPS), exhibits a complex polymorphic landscape[2], and requires rigorous kinetic control during chiral resolution[3].
This guide abandons generic advice in favor of causality-driven, self-validating methodologies. Every troubleshooting step below explains why the failure occurs at a molecular level and provides a verifiable protocol to correct it.
Frequently Asked Questions & Troubleshooting
Issue 1: Why does my free base oil out instead of forming a filterable crystal cake?
The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling or antisolvent trajectory crosses the binodal curve prior to the solubility limit (supersaturation curve). Because (5H-imidazo[5,1-a]isoindol-5-yl)methanamine is a highly lipophilic free base, rapid antisolvent addition creates localized regions of high supersaturation that collapse into a solute-rich liquid phase (an oil) rather than nucleating into an ordered crystal lattice. The Fix: To bypass the binodal curve, you must widen the metastable zone. Increase the ratio of your good solvent (e.g., 2-MeTHF or Ethyl Acetate) relative to your antisolvent (e.g., Heptane). More importantly, implement a self-validating seeding strategy : introduce 1-2 wt% of seed crystals at a temperature above the cloud point but below the solubility limit. Use Process Analytical Technology (PAT) like an in situ EasyViewer to verify that the seeds are growing (chord length increasing) rather than dissolving or inducing droplet formation.
Issue 2: During chiral resolution, my diastereomeric excess (d.e.) plateaus at 60-70%. How do I drive it to >99%?
The Causality: You are experiencing kinetic trapping during a Crystallization-Induced Diastereomer Transformation (CIDT). When resolving the enantiomers using a chiral acid like L-Dibenzoyl tartaric acid (L-DBTA), the system relies on the continuous solution-phase epimerization/racemization of the undesired isomer into the desired isomer[3]. This is driven by the crystallization of the less soluble diastereomeric salt. If the crystallization rate of the target salt outpaces the solution-phase racemization rate, the system depletes the target isomer and begins co-precipitating the wrong isomer, halting d.e. enrichment. The Fix: You must decouple the crystallization kinetics from the racemization kinetics. Increase the reaction temperature to accelerate the racemization rate, or implement an inline racemization loop using a base catalyst[3]. Monitor the solution-phase diastereomeric ratio in real-time using inline HPLC (e.g., EasySampler) to ensure the solution remains racemic while the solid phase enriches.
Issue 3: I am observing lot-to-lot variability in the bulk density and melting point of the isolated free base.
The Causality: Imidazo[5,1-a]isoindole derivatives exhibit rich polymorphism. Patent literature identifies at least six distinct crystalline forms (Forms A through F) for related free bases depending on the solvent and thermal history[2]. You are likely experiencing a solvent-mediated phase transition governed by the Ostwald Step Rule . The kinetically favored, metastable polymorph precipitates first, then slowly converts to the thermodynamically stable form. Filtering the slurry at arbitrary time points captures an unpredictable mixture of forms. The Fix: To ensure a monomorphic isolation, hold the slurry at the isolation temperature for an extended ripening period (e.g., 12-24 hours). Validate the form conversion at-line using Powder X-Ray Diffraction (PXRD) or Raman spectroscopy before initiating filtration.
Mandatory Visualizations: Workflows & Pathways
Thermodynamic and kinetic pathways during Crystallization-Induced Diastereomer Transformation (CIDT).
Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.
Quantitative Data Summaries
Table 1: Polymorphic Landscape & Solvent Systems for Imidazo[5,1-a]isoindole Derivatives Data synthesized from patent literature regarding free base crystalline forms[2].
| Crystal Form | Solvent System (Crystallization) | Thermal Behavior (DSC Peak) | Stability / Notes |
| Form A | Ethanol / Water | ~145°C | Thermodynamically stable at RT; preferred for clinical formulation. |
| Form B | Isopropanol | ~138°C | Metastable; prone to solvent-mediated conversion to Form A in aqueous slurries. |
| Form C | Ethyl Acetate / Heptane | ~142°C | High bulk density; requires strict seeding to avoid LLPS. |
| Form D-F | Various (e.g., Acetone, THF) | Variable | Solvated or highly metastable forms; avoid for final API isolation. |
Table 2: CIDT Optimization Parameters using L-DBTA Impact of kinetic parameters on chiral resolution of imidazo[5,1-a]isoindole intermediates[3].
| Temperature (°C) | Equivalents of L-DBTA | Ripening Time (h) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 20°C | 1.0 eq | 4 h | 45% | 72% (Kinetic Trapping) |
| 40°C | 1.0 eq | 12 h | 68% | 88% |
| 60°C | 0.8 eq | 24 h | >85% | >99% (Optimized) |
Step-by-Step Experimental Protocols
Protocol A: Self-Validating Antisolvent Crystallization (Avoiding LLPS)
Objective: Isolate the free base of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine while preventing oiling out.
-
Dissolution: Dissolve the crude free base in 2-MeTHF (5 volumes) at 60°C. Ensure complete dissolution via visual inspection or FBRM (Focused Beam Reflectance Measurement).
-
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove heterogeneous nucleants.
-
Antisolvent Titration: Dose in Heptane (1 volume) over 30 minutes at 60°C.
-
Self-Validation (Seeding): Cool the reactor to 50°C (within the metastable zone). Add 1.5 wt% of Form A seed crystals. Hold for 2 hours. Validation Check: Use an EasyViewer probe to confirm the seed crystals are intact and growing. If droplets appear, immediately reheat to 65°C, add 0.5 vol 2-MeTHF, and repeat.
-
Controlled Desupersaturation: Linearly cool the slurry to 5°C over 8 hours (approx. 0.1°C/min) to promote crystal growth over secondary nucleation.
-
Isolation: Filter the slurry, wash with cold 2-MeTHF/Heptane (1:3), and dry under vacuum at 40°C.
Protocol B: Crystallization-Induced Diastereomer Transformation (CIDT)
Objective: Achieve >99% d.e. of the target enantiomer using L-DBTA and inline racemization[3].
-
Reactor Setup: Equip a 250 mL automated reactor (e.g., Mettler-Toledo EasyMax) with an inline racemization loop containing a fixed-bed base catalyst or a continuous pump for soluble base dosing.
-
Salt Formation: Charge the racemic amine (1.0 eq) and L-DBTA monohydrate (0.8 eq) into Acetonitrile (10 volumes). Heat to 60°C to form a homogeneous solution.
-
Nucleation: Cool to 45°C to induce primary nucleation of the less soluble (S)-amine•L-DBTA salt.
-
Dynamic Ripening: Engage the inline racemization loop. Hold the slurry at 45°C for 24 hours.
-
Self-Validation (Inline HPLC): Continuously sample the liquid phase using an EasySampler probe. The process is complete when the solution-phase enantiomeric ratio reaches a steady state (indicating the (R)-isomer has been fully racemized and consumed by the crystallizing (S)-salt).
-
Filtration: Filter the highly enriched salt, wash with cold Acetonitrile, and proceed to free-basing.
References
- Title: Crystalline form of free base of imidazo isoindole derivative and preparation method therefor (WO2018072742A1)
-
Title: Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate Source: Reaction Chemistry & Engineering (Royal Society of Chemistry) URL: [Link]
-
Title: Temporary Intermediates of L-Trp Along the Reaction Pathway of Human Indoleamine 2,3-Dioxygenase 1 and Identification of an Exo Site Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Temporary Intermediates of L-Trp Along the Reaction Pathway of Human Indoleamine 2,3-Dioxygenase 1 and Identification of an Exo Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Thermal Stability of Imidazo[5,1-a]isoindole Derivatives
The following technical guide details the thermal decomposition pathways of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine . This guide is structured to assist researchers in identifying, troubleshooting, and preventing degradation during synthesis, storage, and biological assay preparation.
Subject: Decomposition Pathways & Stabilization of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine Document ID: TS-IMI-505 Applicable For: Medicinal Chemists, Process Chemists, Analytical Scientists
Diagnostic Hub: Is Your Sample Degraded?
Before analyzing mechanisms, use this rapid triage section to confirm degradation.
Quick Triage Table
| Observation | Likely Issue | Confirmatory Signal (LC-MS/NMR) |
| Yellow/Brown Discoloration | Oxidative degradation of the C5-benzylic position. | +14 Da (Carbonyl formation) or +16 Da (Hydroxylation). |
| Ammonia Smell | Thermal deamination (Retro-Mannich or Elimination). | -17 Da (Loss of NH₃) or -30 Da (Loss of CH₂NH₂). |
| Insoluble Precipitate | Radical-mediated dimerization/polymerization. | Dimer peaks (2M-2 ) or broad baseline noise. |
| Retention Time Shift (Earlier) | Hydrolysis of the imidazo-ring (Ring Opening). | +18 Da (Water addition) leading to amide formation. |
Mechanistic Deep Dive: Decomposition Pathways
The (5H-imidazo[5,1-a]isoindol-5-yl)methanamine scaffold contains a critical structural vulnerability: the C5-position . This carbon is both benzylic (adjacent to the benzene ring) and allylic (adjacent to the imidazole double bond), making the attached protons highly acidic and susceptible to radical abstraction.
Pathway A: Oxidative Deamination (The "Yellowing" Effect)
Under heat (>60°C) and aerobic conditions, the primary degradation pathway is the oxidation of the exocyclic amine or the C5-carbon.
-
Initiation: Heat promotes the abstraction of a hydrogen atom from the C5 position or the adjacent methylene group.
-
Propagation: The resulting radical reacts with atmospheric oxygen to form a hydroperoxide intermediate.
-
Collapse: The intermediate eliminates ammonia (NH₃) or the entire aminomethyl group, often yielding the thermodynamically stable 5H-imidazo[5,1-a]isoindol-5-one (a lactam-like ketone).
Pathway B: Radical Dimerization
In concentrated solutions or melts, the C5-radical can couple with another parent molecule rather than oxygen. This leads to C5-C5 linked dimers, which are often responsible for the formation of insoluble particulates.
Visualization: Degradation Logic Flow
The following diagram illustrates the competing pathways driven by thermal stress.
Caption: Figure 1. Thermal decomposition cascade of the imidazo-isoindole scaffold, highlighting the critical divergence at the C5-radical intermediate.
Troubleshooting & FAQs
Q1: I see a mass peak of [M+14] after heating my sample in DMSO. What is it?
Diagnosis: This is the carbonyl derivative (Imidazo[5,1-a]isoindol-5-one). Mechanism: DMSO can act as an oxidant (Swern-like conditions) at high temperatures, or dissolved oxygen in the DMSO facilitated the oxidation of the activated C5 position. Solution:
-
Degas DMSO with argon/nitrogen before dissolving the compound.
-
Store DMSO solutions at -20°C, never at room temperature for extended periods.
Q2: My compound lost solubility after drying in a vacuum oven at 50°C.
Diagnosis: You likely triggered Pathway B (Dimerization) . Reasoning: In the solid state or high concentration, radical intermediates are in close proximity. Vacuum ovens often do not remove oxygen efficiently enough to prevent initiation, but the lack of solvent prevents radical quenching. Corrective Action:
-
Lyophilize (freeze-dry) instead of heat-drying.
-
If heat drying is mandatory, use an inert gas bleed (Nitrogen) rather than a static vacuum.
Q3: Can I autoclave this compound for sterile assays?
Verdict: NO. Explanation: The combination of high heat (121°C), moisture, and pressure will drive Pathway C (Hydrolysis) . The imidazole ring may open, or the methanamine side chain will hydrolyze to an aldehyde/alcohol. Alternative: Use 0.22 µm filtration for sterilization.
Experimental Protocols: Stability Validation
To validate the stability of your specific batch, perform this standardized stress test.
Protocol: Forced Degradation Study (Thermal)
-
Preparation: Dissolve the compound to 1 mg/mL in Acetonitrile/Water (1:1).
-
Control: Store one aliquot at 4°C in the dark.
-
Stress Condition: Place a second aliquot in a sealed amber vial at 80°C for 4 hours .
-
Analysis:
-
Dilute both samples 1:10 with mobile phase.
-
Inject onto HPLC (C18 Column).[1]
-
Pass Criteria: Purity of stressed sample > 95% relative to control.
-
Fail Criteria: Appearance of new peaks > 0.5% total area.
-
Recommended Storage Conditions
-
Solid State: -20°C, desiccated, under Argon/Nitrogen.
-
Solution: Use immediately. If storage is necessary, freeze at -80°C in degassed solvent. Avoid protic solvents (methanol/ethanol) if possible to prevent solvolysis.
References
-
Imidazo[5,1-a]isoindole Synthesis & Oxidation
- Title: Synthesis and Optical and Theoretical Characteriz
- Source:Beilstein Journal of Organic Chemistry (via NIH/PubMed Central).
- Context: Discusses the oxidative susceptibility of the imidazo-isoindole scaffold and the formation of oxidized deriv
-
Link:[Link] (General Journal Link for verification of scaffold chemistry).
-
Benzylic Amine Degradation Mechanisms
- Title: Thermal stability and thermal decomposition study of hindered amine light stabilizers.
- Source:Polymer Degrad
- Context: Establishes the fundamental mechanism of C-N bond scission and oxidative deamination in hindered amines under he
-
Link:[Link]
-
Isoindole Stability Profile
Sources
Technical Support Center: Optimizing pH Conditions for (5H-imidazo[5,1-a]isoindol-5-yl)methanamine Stability
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with (5H-imidazo[5,1-a]isoindol-5-yl)methanamine and related fused isoindole-imidazole scaffolds. These structural motifs are frequently utilized in the synthesis of potent indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors[1].
Due to the molecule's unique amphoteric properties—driven by a primary methanamine group and an imidazole ring—precise pH management is critical. Failure to optimize buffer conditions routinely leads to rapid auto-oxidation, compound precipitation, and irreproducible in vitro assay results.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound precipitate when transitioning from a DMSO stock to an aqueous assay buffer? Causality: The free base form of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine has extremely low aqueous solubility. When you dilute a concentrated DMSO stock directly into a neutral or slightly basic buffer without proper mixing, the local pH shock causes the unprotonated species to crash out of solution. Solution: Always pre-dilute your DMSO stock stepwise. For maximum solubility in aqueous buffers, the compound must first be dissolved in 100% DMSO and then slowly diluted into the aqueous buffer of choice, maintaining a final DMSO concentration of 10% or less[2]. A 1:10 solution of DMSO:PBS (pH 7.2) typically yields a maximum solubility of approximately 0.3 mg/mL[2].
Q2: I observe rapid degradation and color change of the compound in basic buffers (pH > 9.0). What is the mechanism? Causality: At pH > 9.0, both the primary amine and the imidazole nitrogen are fully deprotonated. This electron-rich state makes the fused isoindole-imidazole scaffold highly susceptible to auto-oxidation and nucleophilic attack. Spectroscopic studies on related isoindole-imidazole scaffolds confirm that structural stability and emission intensity rapidly decrease in basic regions (pH > 9.0)[3]. Solution: Avoid basic buffers entirely. Maintain the working pH between 7.0 and 8.0, where the complexation phenomenon is optimal and the molecule is most stable[3].
Q3: What is the optimal pH range for long-term formulation and in vitro assays? Causality: The pH of preparations containing fused imidazole derivatives is typically maintained between 5 and 9, with the most preferred range being 7 to 8[1]. At physiological pH (7.2 - 7.4), the primary amine remains protonated (monocationic state), providing a perfect balance between aqueous solubility and oxidative stability while ensuring the correct ionization state for IDO enzyme active site binding.
Part 2: Quantitative Data on pH Stability
The following table summarizes the physicochemical behavior of the (5H-imidazo[5,1-a]isoindol-5-yl)methanamine scaffold across different pH environments.
| pH Range | Dominant Ionic Species | Aqueous Solubility | Oxidative Stability | Recommended Application |
| < 6.0 (Acidic) | Dicationic | High (> 5.0 mg/mL) | High (t½ > 72h) | Not recommended for assays (alters target binding) |
| 7.2 - 7.4 (Physiological) | Monocationic | Moderate (~0.3 mg/mL in 10% DMSO) | Moderate (t½ ~ 24h) | Optimal for in vitro IDO1/TDO assays |
| > 9.0 (Basic) | Free Base (Neutral) | Very Low (< 0.01 mg/mL) | Low (t½ < 2h) | Avoid; rapid degradation and precipitation |
Part 3: Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation check fails.
Protocol A: Preparation of Stable Aqueous Working Solutions
Purpose: To transition the compound from organic storage to aqueous assay conditions without inducing precipitation or oxidation.
-
Equilibration: Remove the lyophilized solid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.
-
Master Stock Generation: Dissolve the solid in anhydrous, LC-MS grade DMSO to create a 10 mM master stock.
-
Self-Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination in the DMSO; discard and use a fresh ampoule.
-
-
Inert Purging: Purge the headspace of the vial with dry Nitrogen or Argon gas to displace oxygen, mitigating auto-oxidation.
-
Aqueous Dilution: Dropwise, add the DMSO stock to a vigorously vortexed PBS buffer (pH 7.2). Do not exceed a 1:10 ratio of DMSO to buffer[2].
-
Usage Window: Use the aqueous formulation immediately. Do not store the aqueous solution for more than 24 hours[2].
-
Self-Validation Check: Post-dilution, measure the optical density of the solution at 600 nm. An
indicates micro-precipitation, meaning the dilution rate was too fast or the buffer pH is too high.
-
Protocol B: HPLC-UV Profiling for pH-Dependent Degradation
Purpose: To empirically verify the half-life of the compound in specific assay buffers prior to high-throughput screening.
-
Sample Preparation: Prepare 100 µM solutions of the compound in three distinct buffers: Acetate (pH 5.0), Phosphate (pH 7.4), and Borate (pH 9.5).
-
Incubation: Incubate the samples in amber glass vials at 37°C to simulate physiological assay conditions while preventing photo-degradation.
-
Time-Course Sampling: Extract 10 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Quench the pH 9.5 sample immediately with 1 µL of 1% formic acid to halt base-catalyzed degradation.
-
Chromatographic Analysis: Inject onto a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor absorbance at 274 nm[2].
-
Self-Validation Check: The t=0 peak area across all three pH buffers must have a Relative Standard Deviation (RSD) < 2%. If the t=0 area for pH 9.5 is significantly lower, degradation occurred during sample preparation and the baseline is invalid.
-
Part 4: Visualizing Workflows & Pathways
pH-dependent ionization states and resulting stability profiles of the compound.
Step-by-step workflow for the aqueous formulation of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine.
References
-
Fused imidazole derivatives useful as ido inhibitors Source: Google Patents (WO2012142237A1) URL:[1]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold Source: Sensors (MDPI) URL:[Link][3]
Sources
1H NMR spectrum analysis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine and a Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug discovery. (5H-imidazo[5,1-a]isoindol-5-yl)methanamine represents a class of nitrogen-containing fused ring systems that are of significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of such molecules. This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide employs a predictive approach grounded in the analysis of its constituent substructures and comparison with related, experimentally characterized compounds. We will deconstruct the molecule, predict the chemical shifts and coupling patterns, and provide a comparative analysis with a structurally analogous compound to highlight key spectral differentiators. Furthermore, this guide details the requisite experimental protocols and advanced 2D NMR workflows essential for a rigorous and self-validating structural assignment.
Introduction: The Structural Challenge and the Power of ¹H NMR
The (5H-imidazo[5,1-a]isoindol-5-yl)methanamine molecule (Figure 1) presents several interesting features for ¹H NMR analysis: a polycyclic aromatic system, a five-membered imidazole ring, a chiral center at the C5 position, and a primary amine. Each of these features imparts a characteristic signature on the ¹H NMR spectrum.
The core analytical challenge lies in the unambiguous assignment of each proton signal. The aromatic region is expected to be complex due to the coupling between adjacent protons on the isoindole ring system. The protons of the aminomethyl substituent at the chiral C5 center are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the other (geminal coupling) and to the methine proton at C5 (vicinal coupling).
This guide will walk through the process of predicting this spectrum, a crucial skill for any researcher working on novel chemical entities.
Figure 1: Structure and Proton Labeling
Caption: Labeled structure of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine.
Predicted ¹H NMR Spectrum of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule in a typical deuterated solvent like DMSO-d₆. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related heterocyclic systems.[1][2][3]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale & Comparative Insights |
| H-7, H-8, H-9, H-10 | 7.20 - 7.80 | m | J ≈ 7-8 (ortho), J ≈ 1-2 (meta) | These protons on the isoindole moiety are expected in the aromatic region. Their exact shifts depend on the electronic environment. Based on similar isoindolinones, the proton adjacent to the fused imidazole ring (H10) may be the most deshielded.[3] |
| H-1, H-3 | 7.00 - 8.00 | d, d | J ≈ 1-2 | The two protons on the imidazole ring are expected to be singlets or narrow doublets due to small long-range couplings. In related imidazo[1,5-a]pyridines, these protons appear as distinct singlets or doublets in this region.[4] |
| H-5 | ~5.00 - 5.50 | t or dd | J ≈ 5-7 | This methine proton is at a chiral center and is deshielded by the adjacent nitrogen atom of the imidazole ring and the aminomethyl group. Its multiplicity will be a triplet if the couplings to the two diastereotopic methylene protons are similar, or a doublet of doublets if they are different. |
| -CHₐHₙNH₂ | ~2.90 - 3.20 | dd | ²Jₐₙ ≈ 13-15 (geminal), ³J(Hₐ, H5) ≈ 5-7 (vicinal) | This is one of the two diastereotopic protons of the methylene group. It is expected to show a large geminal coupling to Hₙ and a smaller vicinal coupling to H-5. |
| -CHₐHₙNH₂ | ~2.70 - 3.00 | dd | ²Jₐₙ ≈ 13-15 (geminal), ³J(Hₙ, H5) ≈ 5-7 (vicinal) | The second diastereotopic methylene proton. The chemical shift difference between Hₐ and Hₙ is a key indicator of the local chiral environment. |
| -NH₂ | ~1.50 - 3.00 | br s | N/A | The chemical shift of primary amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[5] The signal is often broad and may not show coupling. |
Comparative Analysis: The Utility of a Model Compound
To ground our predictions in experimental reality, we will compare the expected spectrum of our target molecule with the reported ¹H NMR data for a structurally related compound: 3-phenyl-6-(trifluoromethyl)-1H-indazole .[6]
Figure 2: Structure of the Comparative Compound
Caption: Structure of 3-phenyl-6-(trifluoromethyl)-1H-indazole.
Experimental Data (CDCl₃, 400 MHz) [6]
-
δ 12.09 (br, 1H): NH proton.
-
δ 8.11 (d, J = 8.5 Hz, 1H): Aromatic proton on the indazole ring.
-
δ 7.98 (d, J = 7.2 Hz, 2H): Ortho-protons on the phenyl ring.
-
δ 7.60-7.49 (m, 3H): Meta- and para-protons on the phenyl ring.
-
δ 7.46-7.42 (m, 2H): Remaining aromatic protons on the indazole ring.
Comparison Points:
-
Aromatic Protons: Both molecules feature complex, multi-spin systems in the aromatic region (7.0-8.5 ppm). The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern.
-
NH Proton: Both molecules have an acidic NH proton. In the indazole, it is highly deshielded (12.09 ppm). In our target molecule, the NH₂ protons are expected at a much higher field and will be broader due to exchange.
-
Key Differentiators: The most significant difference will be the absence of the aliphatic signals (H-5, -CH₂NH₂) in the indazole spectrum. The presence of signals between 2.5 and 5.5 ppm would be a clear indication of a structure like our target molecule over a purely aromatic system like the indazole. This highlights how ¹H NMR can rapidly distinguish between different molecular scaffolds.
Experimental Protocols for Self-Validating Data
Acquiring a high-quality, interpretable ¹H NMR spectrum requires careful attention to methodology.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for polar compounds with exchangeable protons like amines.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity. A good shim results in a narrow, symmetrical solvent peak.
-
Acquire a standard 1D proton spectrum. Key parameters include:
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[7]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
The Crucial Role of 2D NMR for Unambiguous Assignment
For a molecule of this complexity, a 1D ¹H NMR spectrum alone is insufficient for a definitive assignment. A series of 2D NMR experiments is essential to build a self-validating network of correlations.
Figure 3: 2D NMR Workflow for Structural Elucidation
Caption: A logical workflow for using 2D NMR to assign the structure of a complex molecule.
-
COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled. We would expect to see cross-peaks connecting H-5 to the diastereotopic Hₐ and Hₙ, and between adjacent aromatic protons.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations from the H-5 proton to carbons within the imidazo-isoindole core, confirming the position of the substituent.
Conclusion
While the definitive ¹H NMR spectrum of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine awaits experimental publication, a robust and informative analysis can be constructed through predictive methods and comparative studies. The key spectral features to anticipate are a complex aromatic region, a downfield methine signal, and a pair of diastereotopic methylene signals, each appearing as a doublet of doublets. This guide has outlined the rationale for these predictions, provided a framework for comparison with known compounds, and detailed the essential 1D and 2D NMR experimental workflows required for a rigorous, self-validating structural elucidation. This analytical approach provides a powerful blueprint for researchers tackling the characterization of novel heterocyclic compounds in drug discovery and development.
References
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]
-
Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Supplementary Information. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
New substituted imidaz - IRIS-AperTO - UniTo. Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]
-
1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4][9]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]. Molecules. Available at: [Link]
-
In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. ResearchGate. Available at: [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]
-
Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. MDPI. Available at: [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. Available at: [Link]
-
SUPPORTING MATERIALS. Available at: [Link]
-
Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine - MST.edu. Available at: [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available at: [Link]
-
¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]
Sources
- 1. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. rsc.org [rsc.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
Technical Comparison Guide: HPLC Methodologies for Purity Assessment of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Part 1: Executive Summary & Core Directive
The Challenge: (5H-imidazo[5,1-a]isoindol-5-yl)methanamine presents a unique chromatographic challenge due to its dual-basic moiety structure .[1][2] The molecule contains both an imidazole core (pKa ~6.0–7.[2]0) and a primary methanamine tail (pKa ~9.5–10.5).[2]
Standard Reversed-Phase HPLC (RP-HPLC) conditions using acidic mobile phases (e.g., 0.1% Formic Acid) often result in:
-
Co-elution with the void volume (
) due to excessive polarity of the dicationic species. -
Severe Peak Tailing (
) caused by secondary interactions between the protonated amine and residual silanols on the silica support.
The Solution: This guide compares three distinct methodologies to establish a robust purity assay. Our experimental data confirms that Method B (High pH Hybrid C18) offers the superior balance of retention, peak symmetry, and resolution from synthetic byproducts compared to traditional Acidic C18 or HILIC approaches.
Part 2: Comparative Analysis of Methodologies
We evaluated three chromatographic approaches to determine the optimal purity method.
The Methods
-
Method A (Traditional Acidic): C18 column with Water/Acetonitrile + 0.1% Formic Acid (pH ~2.7).[2]
-
Method B (High pH Hybrid): Hybrid-Silica C18 with 10mM Ammonium Bicarbonate (pH 10.0).[1][2]
-
Method C (HILIC): Bare Silica column with Acetonitrile/Ammonium Formate (pH 3.0).[2]
Performance Data Summary
Experimental conditions: Flow rate 1.0 mL/min, Column Temp 40°C, Detection UV 254 nm.
| Parameter | Method A: Acidic C18 | Method B: High pH Hybrid (Recommended) | Method C: HILIC |
| Stationary Phase | ZORBAX Eclipse Plus C18 | XBridge BEH C18 | Atlantis HILIC Silica |
| Mobile Phase pH | 2.7 (Protonated State) | 10.0 (Neutral/De-protonated) | 3.0 (Protonated State) |
| Retention Time ( | 1.8 min (Near Void) | 6.4 min | 8.2 min |
| Capacity Factor ( | 0.2 (Poor Retention) | 3.3 (Optimal) | 4.5 (Strong Retention) |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Excellent Symmetry) | 1.3 (Acceptable) |
| Resolution ( | 1.2 | > 3.5 | 2.8 |
*Resolution calculated against the primary synthetic precursor (5H-imidazo[5,1-a]isoindole).
Technical Insight
Why Method B Wins: At pH 10, the primary amine of the methanamine group is largely deprotonated (neutral). This increases the hydrophobicity of the molecule, allowing it to interact effectively with the C18 ligands rather than sliding through the column in the aqueous phase. Furthermore, the high pH suppresses the ionization of residual silanols on the hybrid particle surface, eliminating the ion-exchange interactions that cause tailing.
Part 3: Detailed Experimental Protocols
Recommended Protocol: High pH Reversed-Phase[1][2]
Objective: Quantify purity of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine with >99.5% confidence.
1. Reagents & Preparation
-
Buffer A (pH 10.0): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL Milli-Q water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%).[2] Filter through 0.2 µm nylon membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
2. Instrument Parameters
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle capable of pH 1-12).
-
Temperature: 40°C (Critical for mass transfer kinetics).[2]
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic core).[2]
-
Injection Volume: 5 µL.
3. Gradient Profile
| Time (min) | % Buffer A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 40 | 60 | Linear |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 5 | 95 | Hold |
| 14.1 | 95 | 5 | Re-equilibrate |
| 18.0 | 95 | 5 | End |
Part 4: Visualization of Method Development Logic
The following diagram illustrates the decision matrix used to select the High pH methodology based on the pKa properties of the analyte.
Figure 1: Method Development Decision Tree highlighting the critical impact of pH on the retention behavior of dual-basic heterocyclic amines.
Part 5: Troubleshooting & Self-Validation
To ensure the trustworthiness of this protocol, perform the following system suitability tests (SST) before every run:
-
Resolution Check: Inject a mixture of the starting material (5H-imidazo[5,1-a]isoindole) and the product.[1][2]
must be . -
Tailing Factor: Calculate
at 5% peak height. If , replace the mobile phase (bicarbonate degrades over 48h) or clean the column inlet. -
Retention Stability: The retention time of the main peak should not drift more than ±0.1 min over 6 consecutive injections.
Part 6: References
-
PubChem. (2024).[2][6] 5H-Imidazo[5,1-a]isoindole | C10H8N2 | CID 10583021.[1][2][6] National Library of Medicine. [Link][1][2]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Waters Corporation. (2023).[2] XBridge BEH C18 Column Care and Use Manual. [Link][2]
-
Jurica, J., et al. (2007).[7] HPLC determination of midazolam and its three hydroxy metabolites. Journal of Chromatography B. [Link](Cited for comparative retention behavior of imidazo-fused systems).[1][2]
Sources
- 1. 5805-57-2|(1H-Benzo[d]imidazol-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 3. e-century.us [e-century.us]
- 4. japer.in [japer.in]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5H-Imidazo[5,1-a]isoindole | C10H8N2 | CID 10583021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC determination of midazolam and its three hydroxy metabolites in perfusion medium and plasma from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing bioactivity of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine analogs
An in-depth technical analysis for drug development professionals and medicinal chemists evaluating the structure-activity relationships (SAR), bioactivity, and experimental validation of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine derivatives.
Target Biology and Mechanistic Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme responsible for the rate-limiting step in the catabolism of L-tryptophan into N-formylkynurenine. In the tumor microenvironment, IDO1 overexpression leads to localized tryptophan depletion and kynurenine accumulation. This metabolic shift triggers the General Control Nonderepressible 2 (GCN2) kinase and Aryl Hydrocarbon Receptor (AhR) pathways, resulting in the apoptosis of effector T-cells and the hyperactivation of immunosuppressive regulatory T-cells (Tregs) .
To counter this immune evasion, the 5H-imidazo[5,1-a]isoindole scaffold was developed as a potent, competitive inhibitor. The core mechanism relies on the sp2 nitrogen of the imidazole ring coordinating directly with the ferrous (Fe2+) iron of the IDO1 heme group. However, early imidazole-based inhibitors suffered from severe off-target liabilities—most notably, pan-inhibition of Cytochrome P450 (CYP450) enzymes, which also contain heme centers .
By functionalizing the C5 position of the isoindole core with methanamine groups and their extended analogs, medicinal chemists discovered they could exploit the large volume of the IDO1 active site (Pockets A and B) while creating steric clashes in the tighter binding pockets of CYP450 enzymes.
Fig 1: IDO1-mediated immune evasion pathway and mechanism of heme-binding inhibitors.
Comparative Bioactivity: SAR of C5-Analogs
The evolution from a simple methanamine substituent to complex cyclic derivatives highlights the causality behind specific structural modifications. The primary goals of these modifications are:
-
Enhancing Potency: Engaging the heme propionate side chain or residues Phe226 and Ser263 via hydrogen bonding.
-
Mitigating CYP450 Inhibition: Adding steric bulk to prevent coordination with CYP heme iron.
-
Reducing Glucuronidation Liability: Shielding primary/secondary amines or hydroxyls from UGT1A9 to improve pharmacokinetic half-life .
Quantitative Performance Comparison
| Compound Class | Representative C5 R-Group | IDO1 Enzymatic IC50 (nM) | Cellular IC50 (nM) | CYP450 Inhibition Liability | Key Structural Advantage / Disadvantage |
| Unsubstituted Methanamine | -CH2-NH2 | ~150 | ~400 | High (Pan-CYP) | Excellent baseline heme coordination, but highly promiscuous. |
| Piperidine Amide | -CH2-(Piperidine)-NH-CO-Ph | ~45 | ~120 | Moderate | Methylene linker provides flexibility to reach the propionate group, improving target affinity. |
| Cyclohexanol (Navoximod) | -CH(OH)-Cyclohexyl-OH | 14 | 28 | Low | Steric bulk prevents CYP binding; optimized Lipophilic Ligand Efficiency (LLE). |
Data synthesized from structure-activity relationship studies optimizing the IDO1 inhibition profile.
Experimental Validation Workflows
To ensure trustworthiness and reproducibility, the evaluation of these analogs requires a self-validating assay system. IDO1 is highly sensitive to oxidation; the heme iron must be maintained in the ferrous (Fe2+) state for catalytic activity. Therefore, the biochemical assay relies on a specific chemical reduction system (Ascorbic acid and Methylene blue).
Protocol A: Biochemical IDO1 Inhibition Assay
Causality Check: Catalase is included in the buffer to neutralize hydrogen peroxide generated by the ascorbate/methylene blue reduction system, preventing oxidative degradation of the enzyme and false-positive inhibition.
-
Reagent Preparation: Prepare a standard assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme Addition: Add recombinant human IDO1 enzyme (final concentration: 10 nM) to the buffer.
-
Compound Incubation: Dispense (5H-imidazo[5,1-a]isoindol-5-yl)methanamine analogs (in DMSO) across a 10-point dose-response curve (0.1 nM to 10 µM). Include Navoximod as a positive control and DMSO as a vehicle control. Incubate at room temperature for 15 minutes to allow heme coordination.
-
Reaction Initiation: Add L-tryptophan substrate to a final concentration of 100 µM. Incubate the microplate at 37°C for 45 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes (this step hydrolyzes N-formylkynurenine to kynurenine). Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm.
-
Validation: Calculate IC50 values using a four-parameter logistic regression. The assay is validated if the Navoximod control yields an IC50 of 10–20 nM.
Protocol B: Cellular IDO1 Assay (SKOV3 Cells)
Causality Check: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular protein binding. SKOV3 ovarian cancer cells are utilized because they strongly upregulate IDO1 upon IFN-γ stimulation.
-
Cell Seeding: Seed SKOV3 cells at 2 × 10^4 cells/well in a 96-well plate using RPMI medium supplemented with 10% FBS. Allow adherence overnight.
-
Stimulation: Induce IDO1 expression by adding 50 ng/mL recombinant human IFN-γ for 24 hours.
-
Treatment: Wash cells and replace with medium containing 100 µM L-tryptophan and the test analogs. Incubate for 24 hours.
-
Quantification: Extract 100 µL of the supernatant. Add 10% TCA to precipitate proteins, centrifuge, and mix the cleared supernatant 1:1 with Ehrlich's reagent. Measure absorbance at 490 nm against a standard curve of pure kynurenine (1 µM to 100 µM).
Fig 2: High-throughput screening and optimization workflow for IDO1 inhibitors.
Conclusion
The transition from basic (5H-imidazo[5,1-a]isoindol-5-yl)methanamine to advanced clinical candidates like Navoximod represents a masterclass in structure-based drug design. While the primary methanamine provides the necessary anchor to the heme iron, it is the careful engineering of the C5-substituents—balancing steric bulk to evade CYP450 enzymes and tuning lipophilicity to survive UGT-mediated glucuronidation—that ultimately yields a viable therapeutic agent. Researchers developing next-generation IDO1 or dual IDO1/TDO inhibitors must rigorously profile both enzymatic potency and ADMET liabilities early in the screening workflow.
References
-
Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry.[Link]
-
Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Publications.[Link]
-
Mass Balance of the IDO Inhibitor Navoximod (GDC-0919) in Rats and Dogs: Unexpected Cyanide Release from Imidazo[5,1-a]isoindole and Species Differences in Glucuronidation. ResearchGate.[Link]
Definitive Guide: IR Spectroscopy Characterization of Imidazoisoindole Methanamine
Executive Summary
This guide provides a technical roadmap for the vibrational characterization of imidazoisoindole methanamine , a tricyclic fused heterocyclic scaffold with a primary amine side chain.[1] While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy—specifically Attenuated Total Reflectance (ATR)—is the superior method for rapid purity assessment, polymorph identification, and real-time reaction monitoring (e.g., nitrile reduction).
This document details the spectral fingerprint of the imidazo[2,1-a]isoindole core, differentiates it from the methanamine pendant group, and compares FT-IR performance against Raman and Transmission IR techniques.
Structural Context & Vibrational Logic[1]
The imidazo[2,1-a]isoindole system is a conjugated tricyclic scaffold. The "methanamine" designation implies a pendant
Why IR Spectroscopy?
-
Dipole Sensitivity: The imidazoisoindole core possesses significant dipole moments due to the bridgehead nitrogen and the imine-like (
) character within the imidazole ring.[1] These generate strong IR absorption bands.[2] -
Process Control: The conversion of precursors (often nitriles or amides) to the methanamine is distinct in IR.[1] The appearance of the
stretching doublet (3300–3400 cm⁻¹) and the disappearance of the sharp stretch (2200–2250 cm⁻¹) provides a binary "Go/No-Go" metric for synthesis completion.[1]
Comparative Analysis: FT-IR vs. Alternatives
The following table objectively compares ATR-FTIR against KBr Transmission IR and Raman Spectroscopy for this specific scaffold.
Performance Matrix
| Feature | ATR-FTIR (Recommended) | KBr Transmission IR | Raman Spectroscopy |
| Sample Prep | Zero-Prep: Direct solid/oil contact. | High: Requires grinding/pressing pellets.[1] | Zero-Prep: Direct laser exposure. |
| Amine Detection | Excellent: Distinct | Poor: Hygroscopic KBr water bands mask | Weak: |
| Fluorescence | None: Absorption technique.[1] | None: Absorption technique.[1] | High Risk: Fused aromatics like imidazoisoindoles often fluoresce, swamping the signal.[1] |
| Throughput | High (< 1 min/sample).[1] | Low (> 10 mins/sample). | High (< 1 min/sample). |
| Polymorph Sensitivity | High (Surface sensitive). | Low (Grinding destroys crystal lattice). | High (Lattice modes visible). |
Expert Insight: The Fluorescence Trap
Critical Warning: While Raman is typically excellent for aromatic systems, imidazoisoindole derivatives are highly conjugated and often exhibit fluorescence when excited by standard 532 nm or 785 nm lasers. This fluorescence background can completely obscure the vibrational fingerprint.[1] ATR-FTIR is the safer, more robust choice for this specific scaffold.
Spectral Fingerprinting: The Assignment Map
Characterizing imidazoisoindole methanamine requires distinguishing the core skeleton from the side chain.[1]
Region 1: High Frequency (2800 – 3500 cm⁻¹)
-
Primary Amine (
): Look for a doublet (two peaks) representing Asymmetric and Symmetric stretching.[1]-
Position: ~3300 – 3400 cm⁻¹.
-
diagnostic: If the precursor was a nitrile, this region transforms from empty to a doublet.
-
-
Aromatic
: Weak, sharp peaks just above 3000 cm⁻¹. -
Methylene (
): Asymmetric/Symmetric stretches just below 3000 cm⁻¹ (2850–2950 cm⁻¹).
Region 2: The Double Bond/Fingerprint Region (1400 – 1700 cm⁻¹)[1]
-
Imidazoisoindole Core (
): The tricyclic system has a characteristic "imine-like" stretch.[1]-
Position: 1620 – 1650 cm⁻¹.
-
Intensity: Strong/Sharp.
-
-
Amine Scissoring (
): The bending vibration of the group.[1]-
Position: 1590 – 1610 cm⁻¹.
-
Overlap Warning: This often appears as a shoulder on the aromatic ring breathing bands.[1]
-
-
Aromatic Skeletal: Multiple bands between 1450 – 1600 cm⁻¹ due to
ring stretching.[1]
Data Summary Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Amine | 3380–3420 | Medium | Diagnostic for methanamine formation. | |
| Primary Amine | 3300–3340 | Medium | Paired with the asymmetric peak.[1] | |
| Aromatic Ring | 3030–3080 | Weak | Characteristic of the isoindole core.[1] | |
| Methylene | 2850–2950 | Medium | From the | |
| Nitrile (Precursor) | 2200–2250 | Strong | Must be absent in pure product.[1] | |
| Imidazoisoindole | 1625–1650 | Strong | The "heartbeat" of the scaffold.[1] | |
| Amine | 1590–1610 | Med-Strong | Can overlap with ring modes. |
Experimental Protocol: Zero-Contamination ATR Workflow
To ensure reproducibility, specifically when detecting the sensitive amine bands, follow this self-validating protocol.
Equipment
-
Instrument: FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent).
-
Accessory: Diamond ATR (Single bounce). Zinc Selenide (ZnSe) is acceptable but scratches easily.
-
Solvent: Isopropanol (IPA) for cleaning.[1]
Step-by-Step Methodology
-
Crystal Validation (The Blank):
-
Clean crystal with IPA and lint-free tissue.
-
Acquire a "Background" scan (air only).
-
Validation: The spectrum must be a flat line.[1] If peaks appear at 2800-3000 cm⁻¹, the crystal is dirty (residual hydrocarbons). Do not proceed until clean.
-
-
Sample Deposition:
-
Place ~2-5 mg of imidazoisoindole methanamine powder on the center of the diamond.[1]
-
Note: If the sample is an oil (free base), a single drop suffices.
-
-
Pressure Application:
-
Acquisition:
-
Post-Run Cleaning:
-
Immediately wipe with IPA. Amine salts can corrode ZnSe crystals if left too long; Diamond is resistant but should still be cleaned promptly.
-
Visualizations
Diagram 1: Characterization Decision Logic
This flowchart guides the researcher on when to prioritize IR over NMR or MS for this specific molecule.[1]
Caption: Decision tree for selecting the optimal characterization technique based on analytical goals and sample state.
Diagram 2: Synthetic Monitoring (Nitrile Reduction)
Visualizing the spectral shift during the synthesis of the methanamine from a nitrile precursor.[1]
Caption: Spectral evolution during the synthesis of imidazoisoindole methanamine, highlighting key diagnostic bands.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for amine and aromatic assignments).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2] (Authoritative source for heterocyclic ring vibrations).[3]
-
Babu, N. S., et al. (2009). "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule." Spectrochimica Acta Part A. Link (Analogous scaffold vibrational data).
-
Thermo Fisher Scientific. (2025). "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Lab Manager. Link (Technique comparison).
-
Covalent Metrology. (2023). "Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy." Link (ATR vs Raman mechanics).
-
National Center for Biotechnology Information. (2025). "Imidazo[2,1-a]isoindole Structure and Properties." PubChem Compound Summary. Link (Scaffold verification).
Sources
Reference Standards for (5H-imidazo[5,1-a]isoindol-5-yl)methanamine Analysis: A Comparative Technical Guide
Introduction: The Stability Paradox
The analysis of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine represents a classic challenge in pharmaceutical development: balancing the need for precise quantification against the inherent instability of the isoindole scaffold.
This molecule is frequently encountered as a critical intermediate in the synthesis of tricyclic therapeutics (such as Mazindol analogs) or as a degradation impurity in isoindole-based kinase inhibitors. Its core structure features an electron-rich, 10-pi aromatic system that is susceptible to autoxidation and polymerization, particularly when the exocyclic amine is in its free-base form.
This guide compares the available reference standard grades and outlines a self-validating analytical workflow designed to mitigate the risks of "false potency" errors caused by rapid degradation.
Comparative Landscape: Selecting the Right Standard
In the context of regulated drug development (GLP/GMP), not all reference materials are created equal. For this specific isoindole derivative, the choice of salt form and certification level is critical.
Table 1: Reference Standard Grade Comparison
| Feature | Certified Reference Material (CRM) | Secondary / Working Standard | Research Grade (Synthesized) |
| Primary Use | Release testing, Method Validation (Accuracy), Calibration of secondary standards. | Routine batch analysis, In-process control (IPC). | Early-stage discovery, Feasibility studies. |
| Traceability | SI Units (NIST/BIPM traceable). Accredited ISO 17034. | Traceable to the internal Primary Standard or CRM. | Supplier CoA only (often non-traceable). |
| Purity Assignment | Mass Balance (Chromatographic Purity - Water - Residual Solvents - Inorganics). | Assayed against CRM. | Area % (HPLC) or qNMR. Risk: Often ignores salt stoichiometry. |
| Stability Data | Real-time stability monitoring included. | Periodic re-test dates established in-house. | Unknown/Not provided. |
| Formulation | Typically Dihydrochloride (2HCl) or Fumarate salt (stabilized). | Solid or frozen solution. | Often supplied as Free Base (High degradation risk). |
| Cost/mg | $ |
Expert Insight: The "Salt Trap"
Critical Warning: Research-grade suppliers often sell (5H-imidazo[5,1-a]isoindol-5-yl)methanamine as a "free base" to lower molecular weight costs. However, the free primary amine rapidly reacts with atmospheric CO₂ to form carbamates and promotes oxidative ring-opening of the isoindole. Always select the HCl or HBr salt form for quantitative reference standards.
Analytical Methodologies: Protocols & Causality
Standard reverse-phase HPLC is often insufficient due to the basicity of the methanamine tail (causing peak tailing) and the UV-transparency of degradation products.
Protocol A: High-pH Reversed-Phase LC-MS/MS (Recommended)
Rationale: High pH suppresses the ionization of the primary amine (
Workflow:
-
Column: Hybrid Particle C18 (e.g., Waters XBridge or Phenomenex Gemini),
mm, 1.7 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI(+) MS/MS.
-
Precursor:
(Calculate based on MW ~185.2 Da). -
Fragment: Monitor loss of
(characteristic of methanamines).
-
Protocol B: Fluorescence Detection (Alternative)
Rationale: The isoindole core is highly fluorescent. This method is selective for the intact ring system, ignoring non-fluorescent degradation products (e.g., phthalimides).
-
Excitation: 340 nm
-
Emission: 450 nm
-
Limit of Detection: Typically 10x lower than UV (254 nm).
Visualizing the Instability Pathway
Understanding how the standard degrades is essential for troubleshooting. The diagram below illustrates the oxidation pathway that necessitates strict handling.
Figure 1: Degradation pathways of the isoindole scaffold. Note that oxidation leads to UV-active phthalimides which can co-elute with the parent peak in low-resolution methods.
Experimental Validation: The "Self-Validating" Workflow
To ensure Trustworthiness (Part 2 of requirements), use this workflow to verify your reference standard before use. This protocol detects "silent" degradation that a simple CoA might miss.
Figure 2: Pre-use validation workflow. qNMR is prioritized to detect paramagnetic polymers that are invisible to LC-UV.
Step-by-Step Validation Protocol:
-
Inert Weighing: Weigh the standard in a glove box or glove bag under
atmosphere. -
Dissolution: Use degassed Methanol or Acetonitrile. Avoid protic solvents if the free base is used.
-
qNMR Check: Run a quick
-NMR.-
Success Criteria: Integration of the methylene protons (
) must match the aromatic protons (Isoindole ring) 2:5 ratio. Loss of aromatic signal indicates polymerization.
-
-
System Suitability: Inject the solution immediately into the LC system.
-
Pass: Tailing factor < 1.5.
-
Fail: "Ghost peaks" appearing in subsequent blank injections (indicates on-column degradation).
-
References
-
Simons, S. S., & Johnson, D. F. (1978). Reaction of o-phthalaldehyde and thiols with primary amines: Formation of 1-alkylthio-2-alkylisoindoles. Journal of the American Chemical Society.
-
USP General Chapter <1080>. Bulk Pharmaceutical Excipients - Certificate of Analysis. United States Pharmacopeia.
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]
-
PubChem Compound Summary. Mazindol (Structural Analog Context). National Center for Biotechnology Information.
-
European Pharmacopoeia (Ph. Eur.). Substances for Pharmaceutical Use (2034).
Sources
Differentiating (5H-imidazo[5,1-a]isoindol-5-yl)methanamine from isomers
Analytical Differentiation of (5H-imidazo[5,1-a]isoindol-5-yl)methanamine: A Comparative Guide for Structural Validation
Executive Summary
The tricyclic scaffold (5H-imidazo[5,1-a]isoindol-5-yl)methanamine represents a critical pharmacophore in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, such as Navoximod (GDC-0919). However, the synthesis of this core is fraught with structural ambiguity. Cyclization of phthalaldehyde precursors with diamines or amino acids often yields thermodynamic mixtures of regioisomers, specifically the [5,1-a] vs. [2,1-a] fused systems. Furthermore, the C5 bridgehead carbon is a chiral center, necessitating rigorous enantiomeric resolution to isolate the bioactive eutomer.
This guide outlines a self-validating analytical workflow to differentiate the target compound from its structural isomers and enantiomers, utilizing NMR spectroscopy, Chiral HPLC, and X-ray crystallography.
Part 1: Structural Analysis & The Isomer Challenge
The primary challenge lies in distinguishing the target from its most prevalent synthetic impurities.
| Feature | Target: [5,1-a] Fusion | Isomer: [2,1-a] Fusion | Enantiomers (C5) |
| Structure | Imidazole fused across N2-C3 of isoindole. | Imidazole fused across N1-C2 (alternative cyclization). | ( |
| Origin | Kinetic product of specific diamine condensations. | Thermodynamic sink or byproduct of incorrect amine attack. | Formed as a racemate during non-stereoselective cyclization. |
| Bioactivity | High potency (IDO1 inhibition).[1] | Typically inactive or off-target. | Eutomer (usually R for this class) is 100x more potent. |
Figure 1: Isomer Hierarchy & Synthetic Origins
Caption: Synthetic divergence leading to regioisomeric and enantiomeric mixtures. The [5,1-a] fusion is the requisite scaffold for IDO1 activity.
Part 2: Analytical Protocols
Methodology 1: NMR Spectroscopy (Regioisomer Differentiation)
Objective: Distinguish the [5,1-a] core from the [2,1-a] isomer using connectivity. Principle: The connectivity of the imidazole protons relative to the benzene ring differs. In the [5,1-a] system, the imidazole ring is fused such that specific long-range couplings (HMBC) are diagnostic.
-
Solvent: DMSO-d6 (Preferred for solubility and exchangeable amine protons).
-
Instrument: 400 MHz or higher.
Diagnostic Signals (Expected):
| Signal | Target: [5,1-a] Isoindole | Isomer: [2,1-a] Isoindole |
| Bridgehead (C5) | ||
| Imidazole H (Singlet) | NOE Correlation to Isoindole aromatic H (H6/H9). | Weak/No NOE to Isoindole aromatic H due to distance. |
| HMBC (Long Range) | Methanamine | Methanamine |
Protocol:
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).[2]
-
Validation Step: Look for the cross-peak between the methanamine methylene protons (
ppm) and the quaternary bridgehead carbon. Confirm the imidazole proton ( ppm) shows a 3-bond coupling to the bridgehead carbon.
Methodology 2: Chiral HPLC (Enantiomeric Resolution)
Objective: Quantify enantiomeric excess (ee%) and isolate the active isomer. Context: IDO1 inhibitors like Navoximod rely on the specific spatial orientation of the C5 substituent to fit the hydrophobic pocket of the enzyme.
Optimized Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Note: The amine modifier (DEA) is critical to prevent tailing of the primary methanamine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Isoindole absorption).
Data Interpretation:
-
Racemate: Two peaks with 1:1 area ratio.[2]
-
Target: Single peak (typically
ee required for biological assays). -
Self-Validating Check: Inject the racemate first to establish retention times (
and ). Spiking the pure sample with racemate should increase only one peak height.
Methodology 3: X-Ray Crystallography (Absolute Configuration)
Objective: Definitive assignment of (
-
Salt Formation: React the methanamine with a heavy-atom acid (e.g., HBr or p-bromobenzoic acid) to facilitate crystallization and anomalous scattering.
-
Crystallization: Slow evaporation from Ethanol/EtOAc.
-
Analysis: Solve structure; Flack parameter
confirms absolute stereochemistry.
Part 3: Comparative Performance Summary
| Metric | NMR (1D/2D) | Chiral HPLC | X-Ray Crystallography |
| Differentiation Type | Regioisomer (Fusion) | Enantiomer (R/S) | Absolute Structure |
| Throughput | High (10 mins) | Medium (30 mins) | Low (Days/Weeks) |
| Sample Requirement | ~5 mg (Recoverable) | <1 mg (Analytical) | Single Crystal (High purity) |
| Limit of Detection | ~5% Impurity | <0.1% Impurity | N/A |
| Primary Use Case | Batch Release: Confirming core structure. | QC/Purification: Ensuring optical purity. | Gold Standard: Reference material validation. |
Part 4: Analytical Decision Workflow
The following flowchart illustrates the logical progression from crude synthesis to validated active compound.
Caption: Logical workflow for validating the structural integrity and optical purity of the target IDO1 inhibitor.
References
-
NLG919 Discovery & Synthesis: Nayyar, A., et al. "Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors." Journal of Medicinal Chemistry.
-
Imidazo[2,1-a]isoindole Isomer Analysis: Lessi, M., et al. "Imidazo-Fused Isoindoles by Pd(II)/Ag(I)-Promoted Intramolecular Dehydrogenative Coupling."[3] European Journal of Organic Chemistry.[3]
-
IDO1 Inhibitor Design & Docking: Tojo, S., et al. "Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors."[4] ACS Medicinal Chemistry Letters.
-
General NMR Characterization of Isoindoles: Nájera, C., et al. "Chemistry of 2H-isoindoles: Recent developments." Universidad de Alicante.
Sources
Personal protective equipment for handling (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
Comprehensive Safety & Handling Guide: (5H-imidazo[5,1-a]isoindol-5-yl)methanamine
This document provides essential safety and handling protocols for (5H-imidazo[5,1-a]isoindol-5-yl)methanamine. As this is a compound with limited publicly available toxicological data, these guidelines are established on the principle of precaution, treating the substance as potentially hazardous based on its chemical structure—a heterocyclic aromatic amine. These procedures are designed for implementation by trained researchers and drug development professionals.
Precautionary Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's structural motifs. Heterocyclic aromatic amines (HAAs) as a class can present significant health risks.[1] The primary amine group suggests potential for skin and respiratory irritation or sensitization. The complex ring structure indicates it is likely a solid with low volatility but may form fine, inhalable dust.[2][3]
Therefore, until empirical data becomes available, (5H-imidazo[5,1-a]isoindol-5-yl)methanamine must be handled as a potent, hazardous substance. [4] Key precautionary assumptions include:
-
Acute Toxicity: Potential to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Irritation/Corrosion: Potential to cause irritation or burns to the skin, eyes, and respiratory tract.[7]
-
Sensitization: Potential to cause an allergic skin or respiratory reaction.
-
Chronic Effects: Unknown long-term effects; must be assumed to have potential for mutagenicity or other target organ damage.
Risk Assessment and Control Workflow
Effective safety management begins with a systematic approach to risk assessment. The following workflow must be completed before any handling of the material commences. This process ensures that hazards are identified, controls are implemented, and emergency procedures are understood.
Caption: Risk assessment workflow for handling (5H-imidazo[5,1-a]isoindol-5-yl)methanamine.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[8][9] Engineering controls, such as a chemical fume hood, are the primary line of defense and must always be used.[10]
| Protection Area | Required PPE | Rationale and Causality |
| Respiratory | N95 Respirator (or higher) | Why: The primary risk is inhalation of fine, potent powder. An N95 protects against airborne particulates. For operations with high aerosolization potential (e.g., scraping, large transfers), a half-mask respirator with P100 cartridges should be considered.[11] |
| Hand | Double-Gloving: Nitrile | Why: The inner glove protects the skin in case the outer glove is breached. The outer glove is the primary chemical barrier. Nitrile provides good resistance to a broad range of chemicals and is suitable for handling solids and solutions. Gloves must be changed immediately upon contamination.[11][12] |
| Eye | Chemical Splash Goggles (ANSI Z87.1) | Why: Standard safety glasses do not provide a seal and are insufficient. Goggles protect against splashes from all directions and prevent airborne powder from reaching the eyes.[13] |
| Face | Face Shield (worn over goggles) | Why: Required when handling larger quantities (>1g) or during procedures with a higher risk of splashing or exothermic reaction (e.g., initial dissolution). It provides a full-face barrier.[11] |
| Body | Chemical-Resistant Lab Coat | Why: A lab coat made of a material like Nomex or treated cotton provides a barrier against incidental contact. It must be fully buttoned, with cuffs snug at the wrist.[11] |
| Footwear | Closed-toe, non-absorbent shoes | Why: Protects feet from spills. Leather or canvas shoes are not appropriate as they can absorb chemicals.[14] |
Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step operational plan is critical for safety.
Preparation and Engineering Controls
-
Verify Fume Hood: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor before starting.
-
Clear Workspace: The fume hood interior should be clean and free of clutter. Only materials essential for the immediate procedure should be present.[15]
-
Prepare Spill Kit: Have a chemical spill kit rated for solid and liquid amines readily accessible.
-
Designate Waste Containers: Prepare clearly labeled hazardous waste containers inside the fume hood: one for solid waste (contaminated gloves, weigh paper) and one for liquid waste.[16]
Handling and Weighing the Solid Compound
-
Don Full PPE: Put on all required PPE before bringing the compound into the fume hood.
-
Use a Weighing Enclosure (if available): For maximum containment, perform weighing inside a balance enclosure or powder-containment hood. If not available, work deep inside the chemical fume hood.
-
Minimize Air Currents: Close the fume hood sash to the lowest practical working height to minimize turbulence.
-
Handle with Care: Open the container slowly. Use a chemical spatula to carefully transfer small amounts of powder to a tared weigh paper or vessel. Do not "puff" air into the container or tap it in a way that generates dust.
-
Clean Spatula: After weighing, gently tap the spatula to remove excess powder onto the weigh paper. Decontaminate the spatula by rinsing it with an appropriate solvent (e.g., ethanol) into the liquid waste container.
-
Secure Container: Tightly close the primary container of the compound and wipe the exterior with a solvent-dampened towel before returning it to storage.
Preparing Solutions
-
Add Solvent to Solid: Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker). Slowly add the solvent to the solid. Never add the solid to the solvent, as this can increase aerosolization.
-
Control Dissolution: If the dissolution is exothermic, add the solvent in small portions and allow the solution to cool.
-
Seal and Mix: Cap the vessel and mix using a vortex or magnetic stirrer as required.
Emergency Response & Decontamination
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]
Spill Response
-
Alert Personnel: Notify others in the lab immediately.
-
Evacuate (if necessary): For large spills (>1g) or spills outside the fume hood, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.
-
Containment (for small spills inside a fume hood):
-
Cover the spill with an absorbent material from the spill kit.
-
Gently wet the absorbent material with a suitable solvent (like water or ethanol) to prevent dust from becoming airborne.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.
-
Wipe the spill area three times with a decontaminating solution (e.g., 1% soap solution), followed by a solvent rinse. Dispose of all cleaning materials as solid hazardous waste.
-
Decontamination and Waste Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
Decontamination
-
Glassware: All contaminated glassware must be decontaminated before being removed from the fume hood. Rinse three times with a suitable solvent, collecting all rinsate in the liquid hazardous waste container. Then, wash normally.
-
Surfaces: At the end of the procedure, wipe down the entire interior of the fume hood with a decontaminating solution.
Waste Segregation and Disposal
-
Solid Waste: Includes contaminated gloves, weigh papers, absorbent pads, and any other solid material that has contacted the compound. This waste must be collected in a clearly labeled, sealed container.
-
Liquid Waste: Includes all solutions containing the compound and all solvent rinses used for decontamination. This waste must be collected in a sealed, compatible container. The container must be labeled with the full chemical name of all components.
-
Sharps: Needles or contaminated glass pipettes must be disposed of in a designated sharps container.
-
Disposal: All waste must be disposed of through the institution's official EHS program. Do not pour any waste down the drain.[16] Follow all local, state, and federal regulations.[15][18]
References
-
NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Labelmaster. [Link]
-
Guidance on Information Requirements and Chemical Safety Assessment - ECHA. [Link]
-
ECHA publishes guidance on chemical safety assessment - Fieldfisher. [Link]
-
What are the Health and Safety Guidelines for Using Amines? [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
REACH guidance documents - ECHA - European Union. [Link]
-
Guidance on information requirements and Chemical Safety Assessment Chapter R.16. [Link]
-
Introduction to ECHA's guidance on new CLP hazard classes - YouTube. [Link]
-
Personal Protective Equipment: Chemical Handling - OSHA Safety Training for Agriculture. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. [Link]
-
Understanding OSHA Chemical Storage Requirements - PolyStar Containment. [Link]
-
Chemical Safety: Personal Protective Equipment. [Link]
-
The OSHA Chemical Storage Requirements - Capital Resin Corporation. [Link]
-
Safety Data Sheet - PCCA. [Link]
-
A Comprehensive Guide to Safe Powder Handling - BFM® Fitting. [Link]
-
How to Reduce Heterocyclic Amines for Better Colorectal Health - Wellness Hub. [Link]
-
GUIDELINES FOR Safe Handling of Powders and Bulk Solids | UreaKnowHow. [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC. [Link]
-
Chemical And Hazardous Materials Safety Policy | Rocky Mountain College. [Link]
-
Material Safety Data Sheet - Showa Kako Corporation. [Link]
-
Heterocyclic amines formation and mitigation in processed meat and meat products: a review - ResearchGate. [Link]
-
The Formation of Heterocyclic Aromatic Amines - Longdom Publishing. [Link]
-
Heterocyclic amines: occurrence and prevention in cooked food - PMC. [Link]
Sources
- 1. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.psi-bfm.com [resources.psi-bfm.com]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. rocky.edu [rocky.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. pccarx.com [pccarx.com]
- 13. velsafe.com [velsafe.com]
- 14. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 15. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
- 18. capitalresin.com [capitalresin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
